molecular formula C17H19N3O3 B016759 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine CAS No. 74852-61-2

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

カタログ番号: B016759
CAS番号: 74852-61-2
分子量: 313.35 g/mol
InChIキー: AVCKOFMRPAJEPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2) is a high-value chemical intermediate with significant application in pharmaceutical research and development. This compound, with a molecular formula of C 17 H 19 N 3 O 3 and a molecular weight of 313.35 g/mol, is characterized as a light yellow to white crystalline solid with a melting point of 189-193 °C . Its primary research value lies in its role as a critical building block for the synthesis of advanced antifungal Active Pharmaceutical Ingredients (APIs), specifically Itraconazole and Posaconazole . The molecular structure incorporates a piperazine core symmetrically substituted with a 4-methoxyphenyl and a 4-nitrophenyl group. This configuration, featuring both electron-donating and electron-withdrawing substituents, is essential for constructing the complex molecular architecture found in triazole antifungal agents. The compound is supplied with a high assay purity of 98% to 100%, ensuring reliability and consistency in synthetic applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-17-8-6-15(7-9-17)19-12-10-18(11-13-19)14-2-4-16(5-3-14)20(21)22/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCKOFMRPAJEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408653
Record name 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
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Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74852-61-2
Record name 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
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Record name 1-(4-METHOXYPHENYL)-4-(4-NITROPHENYL)PIPERAZINE
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. This compound is a key intermediate in the development of various pharmaceuticals, notably as a precursor to triazole antifungal agents like Itraconazole and Posaconazole.[1] This guide details a common and effective synthetic pathway, outlines rigorous characterization protocols, and presents key physical and chemical data in a structured format. The inclusion of process diagrams generated using Graphviz (DOT language) offers a clear visual representation of the experimental workflows.

Introduction

This compound is an unsymmetrical N,N'-diarylpiperazine derivative of significant interest in medicinal chemistry. Its structural motif is a core component of several active pharmaceutical ingredients (APIs). The synthesis of such unsymmetrical diarylpiperazines can be challenging, often requiring multi-step procedures to ensure regioselectivity. The method detailed herein focuses on a reliable approach involving the nucleophilic aromatic substitution (SNAr) reaction between 1-(4-methoxyphenyl)piperazine and an activated aryl halide, p-chloronitrobenzene.[1][2] The electron-withdrawing nitro group on the second aromatic ring facilitates this key bond-forming step. Subsequent characterization is crucial to confirm the identity and purity of the synthesized intermediate, ensuring its suitability for further stages of drug development.

Synthesis of this compound

The synthesis is typically achieved in two main stages: the formation of the monosubstituted piperazine, 1-(4-methoxyphenyl)piperazine, followed by the N-arylation to yield the final product.

Synthesis of the Intermediate: 1-(4-Methoxyphenyl)piperazine

A common route to this intermediate involves the reaction of p-anisidine with a bis(2-haloethyl)amine equivalent, which can be generated in situ from diethanolamine.[1][2]

N-Arylation to form this compound

The final step is a nucleophilic aromatic substitution reaction.

Synthesis_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: N-Arylation p_anisidine p-Anisidine bis_intermediate bis(2-bromoethyl)amine (in situ) p_anisidine->bis_intermediate diethanolamine Diethanolamine hbr HBr diethanolamine->hbr hbr->bis_intermediate Reflux intermediate 1-(4-Methoxyphenyl)piperazine bis_intermediate->intermediate Na2CO3, 1-Butanol, 120°C p_chloro p-Chloronitrobenzene intermediate->p_chloro final_product 1-(4-Methoxyphenyl)-4- (4-nitrophenyl)piperazine intermediate->final_product p_chloro->final_product N-Arylation

Caption: Synthetic pathway of this compound.

Experimental Protocols

Synthesis of 1-(4-Methoxyphenyl)piperazine

This protocol is based on a one-pot synthesis method starting from diethanolamine.[2]

  • In-situ formation of bis(2-bromoethyl)amine: To a flask charged with diethanolamine (0.26 mol), slowly add hydrobromic acid (48%, 0.5 mol) over 1 hour with stirring.

  • Reflux the reaction mixture for 12 hours.

  • Distill off the excess HBr. The crude product is used directly in the next step.

  • Cyclization: To the flask containing the crude product, add p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 1-butanol (80 mL) under a dry nitrogen atmosphere.

  • Heat the mixture at 120°C for 5 hours.

  • Add another portion of sodium carbonate (0.13 mol) and continue to heat for an additional 24 hours.

  • Work-up and Isolation: Cool the reaction to room temperature. Wash the suspension twice with 100 mL of water.

  • Adjust the pH of the organic layer to 12 with sodium hydroxide solution and wash with saturated brine.

  • Adjust the pH of the combined organic layers to 5 with concentrated HCl to precipitate the hydrochloride salt.

  • Distill off the water and 1-butanol. Recrystallize the resulting HCl salt from ethanol.

  • Neutralize the salt with a base to obtain 1-(4-methoxyphenyl)piperazine and dry under vacuum.

Synthesis of this compound

This procedure describes the N-arylation of the intermediate.[1][2]

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-methoxyphenyl)piperazine in a suitable solvent such as 1-butanol.

  • Add p-chloronitrobenzene and a base (e.g., sodium carbonate).

  • Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the title compound as a yellowish solid.[3]

Characterization Data

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

PropertyValue
Molecular Formula C₁₇H₁₉N₃O₃
Molecular Weight 313.35 g/mol [4][5]
Appearance Yellowish crystalline powder[3]
Melting Point 160-165 °C[3] or 189-190 °C[6]
Solubility Slightly soluble in water; soluble in ethanol, DMSO, acetone, and chloroform.[3][6]
Purity (Typical) ≥97-98%[3][7]

Note: The discrepancy in melting point values may be due to different crystalline forms or measurement conditions.

Characterization Protocols

Characterization_Workflow start Synthesized Product mp Melting Point Determination start->mp ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry start->ms data_analysis Data Analysis & Structure Confirmation mp->data_analysis ir->data_analysis nmr->data_analysis ms->data_analysis final Pure Compound Confirmed data_analysis->final

Caption: General workflow for the characterization of the synthesized compound.

Melting Point Determination

The melting point is determined using a standard melting point apparatus. A small amount of the dried, crystalline product is packed into a capillary tube and heated slowly. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an ATR accessory.

  • Data Acquisition: The sample is scanned over the range of 4000-400 cm⁻¹.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands, such as C-H (aromatic and aliphatic), C=C (aromatic), N-O (nitro group), and C-O-C (ether) stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed molecular structure.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Analysis:

    • ¹H NMR: Chemical shifts, integration, and splitting patterns are analyzed to identify the number and connectivity of protons. Expect signals for the methoxy group, the eight piperazine protons, and the aromatic protons on both rings.

    • ¹³C NMR: The number of signals and their chemical shifts are analyzed to confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is measured.

  • Analysis: The observed molecular ion peak should correspond to the calculated molecular weight of the compound (313.35 g/mol ). The predicted m/z for the [M+H]⁺ adduct is approximately 314.15.[8]

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound. The provided protocols for synthesis and characterization serve as a comprehensive resource for researchers in the field of medicinal and organic chemistry. Adherence to these procedures will allow for the reliable production and verification of this important pharmaceutical intermediate, facilitating its use in the discovery and development of new therapeutic agents.

References

Spectroscopic and Synthetic Profile of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a key chemical intermediate, notably utilized in the synthesis of advanced pharmaceutical compounds such as angiogenesis inhibitors and triazole antifungal agents like Posaconazole.[1] Its structural framework, featuring a disubstituted piperazine core, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, alongside detailed experimental protocols for its synthesis and characterization. The information presented is intended to support researchers in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, compiled from various chemical data sources.

PropertyValueReference
Molecular Formula C17H19N3O3[2][3]
Molecular Weight 313.35 g/mol [2][3][4]
CAS Number 74852-61-2[4]
Melting Point 189-190 °C[5]
Appearance Brown/Yellowish crystalline solid[6]
Solubility Slightly soluble in Acetone, Chloroform, DMSO, and Methanol.[5]

Spectroscopic Data

While a complete, publicly available dataset of all spectra for this specific compound is not consolidated in a single source, the following tables present the expected spectroscopic data based on the analysis of its constituent chemical moieties and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15d2HAr-H (ortho to NO₂)
~6.95d2HAr-H (ortho to NO₂)
~6.90d2HAr-H (ortho to OCH₃)
~6.85d2HAr-H (ortho to OCH₃)
~3.75s3H-OCH₃
~3.60t4HPiperazine-H (adjacent to nitrophenyl)
~3.20t4HPiperazine-H (adjacent to methoxyphenyl)

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
~155.0Ar-C (C-NO₂)
~154.0Ar-C (C-OCH₃)
~145.0Ar-C (C-N, nitrophenyl)
~141.0Ar-C (C-N, methoxyphenyl)
~126.0Ar-C (CH, ortho to NO₂)
~118.0Ar-C (CH, ortho to OCH₃)
~115.0Ar-C (CH, meta to NO₂)
~114.5Ar-C (CH, meta to OCH₃)
~55.5-OCH₃
~50.0Piperazine-C (adjacent to methoxyphenyl)
~48.0Piperazine-C (adjacent to nitrophenyl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1590, 1490StrongAromatic C=C Bending
~1500, 1330StrongN-O Asymmetric & Symmetric Stretch (NO₂)
~1240StrongAryl-O-C Asymmetric Stretch (Ether)
~1180MediumC-N Stretch
~1030MediumAryl-O-C Symmetric Stretch (Ether)
~830Strongp-disubstituted C-H Bend
Mass Spectrometry (MS)
m/zIon
313.14[M]⁺ (Molecular Ion)
296[M-OH]⁺
268[M-NO₂]⁺
192[C₁₁H₁₆N₂O]⁺
177[C₁₀H₁₃N₂O]⁺
134[C₈H₁₀O]⁺
121[C₆H₄NO₂]⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A common method for the synthesis of N,N'-diarylpiperazines is through nucleophilic aromatic substitution.[1]

Materials:

  • 1-(4-Methoxyphenyl)piperazine

  • 1-Chloro-4-nitrobenzene

  • Sodium carbonate (Na₂CO₃)

  • 1-Butanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • A mixture of 1-(4-methoxyphenyl)piperazine, 1-chloro-4-nitrobenzene, and sodium carbonate in 1-butanol is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and stirred for 24-48 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >12 with NaOH.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude product.

  • Purification is achieved by recrystallization from a suitable solvent like ethanol to afford this compound as a solid.

Spectroscopic Characterization Protocols

NMR Spectroscopy:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence is used with a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

IR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Mass analysis is performed using a mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Analysis: The instrument is set to scan a mass-to-charge (m/z) ratio range appropriate for the molecular weight of the compound (e.g., 50-500 amu).

Workflow and Logical Relationships

The synthesis and characterization of this compound follow a logical workflow from starting materials to the final, validated product. This process is visualized in the following diagram.

Synthesis_and_Characterization_Workflow Workflow for Synthesis and Characterization A Starting Materials (1-(4-Methoxyphenyl)piperazine, 1-Chloro-4-nitrobenzene) B Synthesis: Nucleophilic Aromatic Substitution A->B C Crude Product B->C D Purification: Recrystallization C->D E Purified Product: 1-(4-Methoxyphenyl)-4- (4-nitrophenyl)piperazine D->E F Spectroscopic Characterization E->F G NMR (¹H, ¹³C) F->G H IR F->H I Mass Spec F->I J Data Analysis and Structure Confirmation G->J H->J I->J

Caption: Synthesis and Characterization Workflow.

References

Pharmacological Profile of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine and its derivatives. Arylpiperazine derivatives are a well-established class of compounds with significant activity at various central nervous system (CNS) targets, particularly serotonin and dopamine receptors. This document collates available data on the receptor binding affinity, functional activity, and metabolic profile of this chemical series. Detailed experimental methodologies for key pharmacological assays are provided to facilitate further research and development in this area. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of these compounds.

Introduction

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting CNS disorders. The substitution pattern on both the phenyl and piperazine rings plays a crucial role in determining the pharmacological activity and selectivity of these compounds. The parent compound, 1-(4-methoxyphenyl)piperazine (MeOPP), has been reported to exhibit stimulant-like properties, acting as a monoamine reuptake inhibitor. The introduction of a 4-nitrophenyl group at the N4 position of the piperazine ring, as in this compound, is anticipated to significantly modulate its pharmacological profile. This guide explores the available pharmacological data for this specific compound and its structural analogs. Additionally, this compound has been identified as a key intermediate in the synthesis of certain antifungal agents, suggesting a broader spectrum of potential biological activity.

Pharmacological Data

While specific quantitative pharmacological data for this compound is limited in publicly available literature, the known activities of its structural analogs and the broader class of arylpiperazines provide a strong basis for predicting its likely biological targets. The following tables summarize the expected and, where available, reported pharmacological activities.

Table 1: Predicted Receptor and Transporter Binding Profile
TargetPredicted AffinityRationale
Serotonin 5-HT1A ReceptorHighThe arylpiperazine moiety is a well-established pharmacophore for 5-HT1A receptor ligands.
Serotonin 5-HT2A ReceptorModerate to HighMany arylpiperazine derivatives exhibit significant affinity for the 5-HT2A receptor.
Dopamine D2 ReceptorModerate to HighThe arylpiperazine scaffold is common in atypical antipsychotics targeting the D2 receptor.
Dopamine D3 ReceptorModerate to HighN-phenylpiperazine analogs are known to bind to the D3 receptor.
Monoamine Transporters (DAT, SERT, NET)ModerateThe parent compound, MeOPP, is a known monoamine reuptake inhibitor.
Table 2: Metabolic Profile
EnzymeActivityFindingsCitation
Cytochrome P450 2D6 (CYP2D6)O-demethylationThe primary metabolic pathway for the related compound, 1-(4-methoxyphenyl)piperazine (MeOPP), is O-demethylation to 1-(4-hydroxyphenyl)piperazine, catalyzed mainly by CYP2D6.[1][2]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments relevant to the pharmacological characterization of this compound and its derivatives.

In Vitro Assays

A fundamental step in characterizing a novel compound is to determine its affinity for various receptors. Radioligand binding assays are the gold standard for this purpose.

Objective: To determine the binding affinity (Ki) of test compounds for serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3) receptors.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 at pH 7.4.

  • Radioligand: A specific radioligand with high affinity for the target receptor is used (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).

  • Incubation: A mixture of the cell membranes, radioligand, and varying concentrations of the test compound is incubated to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.

These assays are used to determine the potency of compounds in inhibiting the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine.

Objective: To determine the IC50 values of test compounds for the inhibition of dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

General Protocol:

  • Cell Culture: Use cell lines (e.g., HEK293) stably expressing the human monoamine transporters.

  • Assay Buffer: A suitable buffer such as Krebs-Ringer-HEPES is used.

  • Radiolabeled Substrate: A radiolabeled neurotransmitter ([3H]-dopamine, [3H]-serotonin, or [3H]-norepinephrine) is used.

  • Incubation: Cells are pre-incubated with varying concentrations of the test compound, followed by the addition of the radiolabeled substrate.

  • Termination: The uptake is stopped by rapid washing with ice-cold buffer.

  • Measurement: The amount of radioactivity taken up by the cells is measured.

  • Data Analysis: IC50 values are calculated from the concentration-response curves.

This assay is crucial for assessing the potential for drug-drug interactions.

Objective: To determine the IC50 values of test compounds for the inhibition of major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

General Protocol:

  • Enzyme Source: Pooled human liver microsomes are used as the source of CYP enzymes.

  • Substrates: Specific probe substrates for each CYP isoform are used.

  • Incubation: The test compound, human liver microsomes, and a specific probe substrate are incubated in the presence of NADPH to initiate the metabolic reaction.

  • Analysis: The formation of the metabolite is quantified using LC-MS/MS.

  • Data Analysis: The IC50 value is determined by measuring the reduction in metabolite formation at various concentrations of the test compound.

In Vivo Models

Animal models are essential for evaluating the potential therapeutic effects of new compounds.

Objective: To assess the potential antipsychotic efficacy of test compounds.

Common Models:

  • Amphetamine-Induced Hyperlocomotion: Antipsychotic drugs can attenuate the increase in locomotor activity induced by psychostimulants like amphetamine.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating that is deficient in schizophrenic patients. Antipsychotics can restore this deficit.

  • Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to suppress a learned avoidance response, a characteristic of many antipsychotic drugs.

General Procedure (Amphetamine-Induced Hyperlocomotion):

  • Animals: Male rodents (mice or rats) are typically used.

  • Acclimation: Animals are habituated to the testing environment (e.g., open-field arena).

  • Drug Administration: The test compound or vehicle is administered, followed by an injection of amphetamine.

  • Behavioral Assessment: Locomotor activity is recorded and analyzed.

  • Data Analysis: The ability of the test compound to reduce amphetamine-induced hyperlocomotion is evaluated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the pharmacological assessment of this compound and its derivatives.

G cluster_receptor Receptor Binding & Signaling Ligand Arylpiperazine Derivative GPCR GPCR (e.g., 5-HT1A, D2) Ligand->GPCR Binds G_Protein G-Protein (Gi/o) GPCR->G_Protein Activates Effector Effector (Adenylyl Cyclase) G_Protein->Effector Inhibits cAMP ↓ cAMP Effector->cAMP

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

G cluster_workflow In Vitro Receptor Binding Assay Workflow A Prepare Cell Membranes Expressing Receptor B Incubate Membranes with Radioligand & Test Compound A->B C Filter to Separate Bound and Unbound Ligand B->C D Measure Radioactivity of Bound Ligand C->D E Calculate IC50 and Ki Values D->E

Caption: Experimental Workflow for Receptor Binding Assays.

G cluster_metabolism Metabolic Pathway of Arylpiperazines Parent 1-(4-Methoxyphenyl)piperazine Derivative CYP2D6 CYP2D6 Parent->CYP2D6 Metabolism Metabolite O-Demethylated Metabolite CYP2D6->Metabolite Excretion Excretion Metabolite->Excretion

Caption: Primary Metabolic Pathway via CYP2D6.

Conclusion

The pharmacological profile of this compound and its derivatives remains an area with significant potential for further investigation. Based on the well-established pharmacology of the arylpiperazine class of compounds, this series is likely to interact with key CNS targets, including serotonin and dopamine receptors and monoamine transporters. The provided experimental protocols offer a roadmap for the systematic evaluation of these compounds. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical series for CNS disorders and potentially as antifungal agents. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

In Vivo Metabolism of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine in Rat Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of scientific literature yielded no specific data on the in vivo metabolism of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine in rat models. This technical guide therefore presents information on a closely related compound, 1-(4-methoxyphenyl)piperazine (MeOPP) , to provide a potential metabolic framework. The metabolic fate of this compound may differ significantly due to the presence of the nitro group, which can undergo reduction and other metabolic transformations. The following information should be interpreted with this significant caveat in mind.

This guide details the metabolic pathways, experimental protocols, and quantitative data pertaining to the in vivo metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP) in rat models, serving as a proxy for researchers and scientists in drug development.

Metabolic Pathways of MeOPP in Rats

The primary metabolic pathway for MeOPP in male Wistar rats is O-demethylation of the methoxy group, leading to the formation of 1-(4-hydroxyphenyl)piperazine (4-HO-PP).[1][2][3] Additionally, degradation of the piperazine moiety has been observed.[1][2][3] In vitro studies using human liver microsomes have identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for the O-demethylation of MeOPP.[1][2][3]

Metabolic_Pathway Parent 1-(4-methoxyphenyl)piperazine (MeOPP) Metabolite1 1-(4-hydroxyphenyl)piperazine (4-HO-PP) Parent->Metabolite1 O-demethylation (CYP2D6) Degradation Piperazine Ring Degradation Products Parent->Degradation Degradation

Metabolic pathway of MeOPP.

Quantitative Metabolic Data

The following table summarizes the in vitro kinetic parameters for the major metabolic step of MeOPP, O-demethylation, catalyzed by human CYP2D6 and pooled human liver microsomes (pHLM).

Enzyme SourceApparent Km (μM)Apparent Vmax (pmol/min/pmol CYP or mg protein)
cDNA-expressed human CYP2D648.34 ± 14.485.44 ± 0.47 (pmol/min/pmol CYP)
Pooled Human Liver Microsomes (pHLM)204.80 ± 51.81127.50 ± 13.25 (pmol/min/mg protein)

Data sourced from in vitro studies with human enzymes.[1][2][3]

Experimental Protocols

In Vivo Metabolism Study in Rats

While specific details for the in vivo study of MeOPP are limited in the provided abstracts, a general protocol can be outlined based on standard practices in rodent metabolism studies.

Objective: To identify and characterize the metabolites of a test compound in rats.

Animal Model: Male Wistar rats are commonly used for metabolic studies.[1][2][3]

Drug Administration:

  • The test compound is administered to the rats, typically via oral gavage or intravenous injection.

  • A control group receives the vehicle solution.

Sample Collection:

  • Urine and feces are collected at predetermined intervals over a set period (e.g., 24, 48, 72 hours) using metabolic cages.

  • Blood samples may be collected at various time points to determine the pharmacokinetic profile of the parent compound and its metabolites.

Sample Preparation:

  • Urine samples are often treated with enzymes like β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.

  • Extraction of the parent compound and its metabolites from urine, plasma, and homogenized feces is performed using techniques such as liquid-liquid extraction or solid-phase extraction.

Metabolite Identification and Quantification:

  • The extracts are analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]

  • The structures of potential metabolites are elucidated based on their mass spectra and chromatographic retention times compared to synthesized standards.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Drug Administration Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection Metabolic Cages Enzymatic Hydrolysis (Urine) Enzymatic Hydrolysis (Urine) Sample Collection->Enzymatic Hydrolysis (Urine) Extraction Extraction Enzymatic Hydrolysis (Urine)->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification

Generalized experimental workflow.
In Vitro Cytochrome P450 Phenotyping

Objective: To identify the specific CYP450 enzymes responsible for the metabolism of the test compound.

Methodology:

  • Incubation: The test compound (MeOPP) is incubated with a panel of cDNA-expressed human CYP enzymes and pooled human liver microsomes (pHLM).[1][2][3]

  • Inhibition Assays: The test compound is incubated with pHLM in the presence and absence of specific chemical inhibitors for different CYP isoforms (e.g., quinidine for CYP2D6).[1][2][3]

  • Kinetic Analysis: Varying concentrations of the test compound are incubated with the identified CYP enzyme or pHLM to determine the apparent Km and Vmax values.[1][2][3]

  • Analysis: The formation of the metabolite (4-HO-PP) is monitored and quantified using LC-MS/MS.

Conclusion

The in vivo metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP) in rats primarily involves O-demethylation, a reaction catalyzed predominantly by the CYP2D6 enzyme, with subsequent degradation of the piperazine ring. While this provides a valuable starting point, it is crucial to reiterate that the metabolism of this compound will likely involve additional pathways, most notably the reduction of the nitro group. Further empirical studies on the specific compound of interest are necessary for a definitive understanding of its metabolic fate.

References

In-Depth Technical Guide: Serotonin Receptor Binding Affinity of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated serotonin receptor binding profile of the compound 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. Due to the limited availability of direct binding data for this specific molecule in the public domain, this document leverages structure-activity relationship (SAR) data from closely related structural analogs, namely nitrophenylpiperazine and methoxyphenylpiperazine derivatives. This guide summarizes the available quantitative binding affinity data for these analogs, outlines detailed experimental protocols for assessing receptor binding, and visualizes key experimental and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology and medicinal chemistry, aiding in the design and interpretation of studies involving this and similar chemical scaffolds.

Introduction: The Arylpiperazine Scaffold and Serotonin Receptors

Arylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly their interactions with neurotransmitter receptors. Many clinically used drugs, including antidepressants, antipsychotics, and anxiolytics, feature an arylpiperazine core. This scaffold's versatility allows for modifications that can tune its affinity and selectivity for various receptor subtypes.

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major target for arylpiperazine-based ligands. The 5-HT receptor family is comprised of at least 14 distinct subtypes, each with a unique distribution in the central nervous system and peripheral tissues, and mediating different physiological and pathophysiological processes. Consequently, developing ligands with specific affinities for certain 5-HT receptor subtypes is a key strategy in modern drug discovery.

The compound of interest, this compound, combines two key pharmacophoric elements: a methoxyphenyl group and a nitrophenyl group attached to a central piperazine ring. The methoxy substituent on the phenyl ring is a common feature in many 5-HT receptor ligands, while the nitro group, being a strong electron-withdrawing group, is also known to influence binding affinity.

Binding Affinity of Structural Analogs

Quantitative Binding Data for Analogous Compounds

The following table summarizes the reported binding affinities (Ki in nM) of selected nitrophenylpiperazine and methoxyphenylpiperazine derivatives for various serotonin receptors. It is important to note that these are analogous compounds, and the binding affinity of this compound may differ.

Compound/Analog5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)Reference
1-(2-Methoxyphenyl)piperazine23.9 - 41.539.4 - 315-[1]
1-(4-Nitrophenyl)piperazine-High Affinity-[2]
Other Methoxyphenylpiperazine Derivatives1.2 - 21.3Low to Moderate Affinity-[1][3]

Note: A lower Ki value indicates a higher binding affinity.

One study suggests that the presence of an electron-withdrawing nitro group on the phenyl ring of a piperazine derivative can enhance its antagonist activity at the 5-HT2 receptor.[2] Specifically, 4-nitrophenylpiperazine was found to have a higher binding affinity than its 2- and 3-nitro counterparts.[2] Derivatives of 1-(2-methoxyphenyl)piperazine have shown a range of affinities for the 5-HT1A and 5-HT2A receptors.[1]

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand (a molecule known to bind to the receptor of interest with high affinity and specificity) and measuring the ability of a test compound to displace it.

General Protocol for Serotonin Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay for serotonin receptors, based on commonly used methodologies.

3.1.1. Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Incubation Buffer: Typically a Tris-HCl buffer containing relevant ions (e.g., Mg²⁺, Ca²⁺) and protease inhibitors.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

3.1.2. Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the incubation buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the incubation buffer, the radioligand at a concentration close to its Kd value, and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki value (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes expressing Serotonin Receptor Incubation Incubation (Reaching Equilibrium) Membranes->Incubation Radioligand Radioligand ([³H] or [¹²⁵I]) Radioligand->Incubation Test_Compound 1-(4-Methoxyphenyl)-4- (4-nitrophenyl)piperazine Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Processing IC50 Determination Scintillation_Counting->Data_Processing Ki_Calculation Ki Calculation (Cheng-Prusoff) Data_Processing->Ki_Calculation

Caption: Workflow for a typical radioligand binding assay.

Serotonin Receptor Signaling (Gq-coupled)

Many serotonin receptors, such as the 5-HT2 family, are G-protein coupled receptors that signal through the Gq pathway.

Gq_Signaling_Pathway Serotonin Serotonin or Arylpiperazine Ligand Receptor 5-HT Receptor (e.g., 5-HT2A) Serotonin->Receptor Binds to G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Gq-coupled serotonin receptor signaling pathway.

Conclusion

While direct experimental data on the binding affinity of this compound to serotonin receptors is currently lacking, analysis of its structural analogs provides a strong basis for predicting its pharmacological profile. The presence of the 4-nitrophenyl moiety suggests a potential for significant affinity, particularly for the 5-HT2 receptor subtype. The methoxyphenyl group is a well-established pharmacophore for various serotonin receptors, including 5-HT1A and 5-HT2A. Therefore, it is plausible that this compound will exhibit affinity for multiple serotonin receptor subtypes.

The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical determination of this compound's binding profile. Future radioligand binding studies are essential to precisely quantify its affinity and selectivity for the various serotonin receptors. Such data will be invaluable for understanding its potential therapeutic applications and for guiding the development of novel central nervous system agents based on the arylpiperazine scaffold.

References

Preliminary Toxicology Assessment of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a preliminary toxicological overview based on currently available public information. A comprehensive toxicological evaluation requires dedicated experimental studies.

Executive Summary

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a chemical intermediate primarily utilized in the synthesis of pharmaceutical compounds, including the antifungal agent itraconazole. Despite its application in drug manufacturing, detailed public toxicological data for this specific compound is scarce. This guide synthesizes the available information on its chemical properties and safety, and provides a speculative toxicological context based on structurally related piperazine derivatives. Due to the absence of empirical data, this document also outlines a standard workflow for a preliminary toxicological assessment and presents a hypothetical signaling pathway to guide future research.

Chemical Identity and Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling and for the design of toxicological studies.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms N-(4-Methoxyphenyl)-N'-(4-nitrophenyl)-piperazine, Itraconazole Methoxy Nitro[2]
CAS Number 74852-61-2[1][3]
Molecular Formula C17H19N3O3[1][3][4]
Molecular Weight 313.36 g/mol [2][4][5]
Appearance Yellow to dark brown solid/crystalline powder[2][3][4][6]
Melting Point 160-165°C[6]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and DMSO[6]
Purity ≥97%[5]

General Safety and Hazard Information

Safety data provided by chemical suppliers offers initial guidance for handling this compound. However, this information is general and not based on exhaustive toxicological testing.

According to available Material Safety Data Sheets (MSDS) and supplier information, precautionary measures are advised, such as avoiding dust formation and contact with skin and eyes, and ensuring adequate ventilation.[7] Some suppliers have assigned the GHS hazard statement H302, indicating it may be harmful if swallowed.[5][8] In contrast, the European Chemicals Agency (ECHA) registration dossier reports it as not meeting the criteria for GHS hazard classification.[1] This discrepancy highlights the need for definitive toxicological studies. Standard first-aid measures are recommended in case of exposure.[7] For storage, a cool, dry, and well-ventilated environment in a tightly sealed container is recommended.[6][7]

Toxicological Profile of Structurally Related Compounds

In the absence of direct toxicological data, the profiles of structurally similar compounds can provide insights into potential biological activity.

para-Methoxyphenylpiperazine (pMeOPP)

The 1-(4-methoxyphenyl)piperazine moiety is a known psychoactive substance. pMeOPP has been identified as an ingredient in "party pills" and exhibits stimulant effects.[9] Its mechanism of action involves inhibiting the reuptake and stimulating the release of monoamine neurotransmitters, similar to amphetamines, though it is less potent.[9] It also functions as a non-selective serotonin receptor agonist.[9] Metabolism primarily occurs in the liver via the CYP2D6 enzyme, which demethylates it to para-hydroxyphenylpiperazine.[9]

para-Nitrophenylpiperazine (pNPP)

The nitrophenylpiperazine component also has known biological activity. pNPP acts as a selective partial serotonin-releasing agent, with a high affinity for the serotonin transporter.[10] It does not significantly affect the release of dopamine or norepinephrine.[10]

Inferred Toxicological Profile

Based on its structural components, this compound may exhibit psychoactive properties by modulating serotonergic and potentially other monoaminergic systems. The presence of a nitroaromatic group also warrants investigation into potential genotoxicity following metabolic activation.

Methodological Framework for Toxicological Assessment

For a novel or data-poor compound such as this, a systematic approach to toxicological evaluation is necessary. The following diagram illustrates a standard workflow for a preliminary toxicological assessment.

G Figure 1: Standard Workflow for Preliminary Toxicological Assessment cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Studies (Rodent Model) cluster_assessment Risk Assessment A QSAR Modeling for Toxicity Prediction B Cytotoxicity Assays (e.g., on HepG2, SH-SY5Y cells) A->B C Genotoxicity Assays (e.g., Ames Test, in vitro Micronucleus Assay) B->C D Pharmacology Assays (e.g., Receptor Binding, Transporter Uptake) C->D E Acute Toxicity (e.g., LD50, dose-range finding) D->E Proceed based on in vitro results F Repeated-Dose Toxicity (Subacute) (e.g., 28-day study) E->F G Preliminary Pharmacokinetics (ADME) F->G H Data Integration and Analysis F->H G->H I Hazard Identification and Risk Characterization H->I

Caption: A logical workflow for the initial toxicological evaluation of a chemical compound.

Hypothetical Signaling Pathway of Interaction

Given the known pharmacology of its structural analogs, a plausible, yet hypothetical, mechanism of action for this compound would involve the modulation of serotonergic neurotransmission.

G Figure 2: Hypothetical Interaction with Serotonergic Synapse cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Compound 1-(4-Methoxyphenyl)-4- (4-nitrophenyl)piperazine SERT Serotonin Transporter (SERT) Compound->SERT Blocks reuptake Vesicle Synaptic Vesicle with Serotonin Compound->Vesicle May promote release Serotonin Serotonin (5-HT) Vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor Postsynaptic 5-HT Receptors Serotonin->Receptor Binds to Response Cellular Response Receptor->Response Initiates

Caption: A potential mechanism of serotonergic modulation by the target compound.

Conclusion and Future Directions

The current body of public knowledge is insufficient to perform a comprehensive toxicological assessment of this compound. While its use as a chemical intermediate in controlled industrial settings may pose a manageable risk, any potential for broader application or human exposure necessitates a thorough safety evaluation. Future research should prioritize a systematic toxicological investigation following the proposed workflow, beginning with in vitro screening for cytotoxicity, genotoxicity, and pharmacological activity at key neuro-receptors and transporters. Subsequent in vivo studies will be essential to determine the compound's pharmacokinetic profile and to identify potential target organs of toxicity.

References

The Unveiling of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: A Core Intermediate in Triazole Antifungal Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wuhan, China - The compound 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine has been identified as a crucial intermediate in the synthesis of potent triazole antifungal agents, including the widely used drugs Itraconazole and Posaconazole. This technical guide provides an in-depth overview of its synthesis, its pivotal role in the development of antifungal pharmaceuticals, and the established methodologies for evaluating the antifungal activity of such compounds. While this molecule is a cornerstone in the creation of powerful antifungal therapies, data on its intrinsic antifungal properties are not extensively documented in current literature.

Synthesis and Physicochemical Properties

This compound is a yellowish crystalline powder.[1] Its synthesis is a critical step in the production of a class of drugs that combat a wide range of fungal infections. The molecular formula for this compound is C17H19N3O3, with a molecular weight of 313.35 g/mol .[2]

Experimental Synthesis Protocols

Several synthetic routes to this compound have been established. A common and efficient method involves the N-arylation of 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene.[3] Another documented approach begins with the reaction of N,N-bis(2-chloroethyl)-4-nitroaniline with p-anisidine.

Method 1: N-Arylation of 1-(4-methoxyphenyl)piperazine [3]

This three-step, one-pot synthesis is a preferred route.

  • In Situ Generation of 1-(4-methoxyphenyl)piperazine: Diethanolamine reacts with hydrobromic acid (HBr) and is then heated with p-anisidine in the presence of sodium carbonate and 1-butanol.[3]

  • N-Arylation: The resulting 1-(4-methoxyphenyl)piperazine is then reacted with p-chloronitrobenzene to yield this compound.[3]

  • Purification: The product can be purified by recrystallization from a suitable solvent like 1,4-dioxane to obtain the final product.

Method 2: From N,N-bis(2-chloroethyl)-4-nitroaniline

  • Reaction: N,N-bis(2-chloroethyl)-4-nitroaniline is reacted with p-anisidine in a solvent such as N,N-dimethylformamide (DMF) or toluene, in the presence of a base like sodium hydroxide.

  • Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product is recrystallized to yield pure this compound.

The following diagram illustrates a generalized workflow for the synthesis of this key intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Diethanolamine Diethanolamine 1-(4-methoxyphenyl)piperazine 1-(4-methoxyphenyl)piperazine Diethanolamine->1-(4-methoxyphenyl)piperazine HBr, p-Anisidine, Na2CO3, 1-Butanol p-Anisidine p-Anisidine p-Anisidine->1-(4-methoxyphenyl)piperazine p-Chloronitrobenzene p-Chloronitrobenzene This compound This compound p-Chloronitrobenzene->this compound 1-(4-methoxyphenyl)piperazine->this compound N-Arylation

A simplified workflow for the synthesis of the target intermediate.

Role as an Antifungal Intermediate

This compound serves as a foundational building block for complex triazole antifungals. The subsequent chemical modifications of this intermediate lead to the final active pharmaceutical ingredients that are effective against a variety of fungal pathogens. The structural integrity of this piperazine derivative is essential for the ultimate efficacy of the resulting triazole drugs.

The journey from this intermediate to a final triazole antifungal drug involves further chemical transformations, including the reduction of the nitro group to an amine and subsequent elaboration to introduce the characteristic triazole and side-chain moieties.

Logical_Relationship Intermediate This compound Modification Chemical Modifications (e.g., Reduction, Acylation) Intermediate->Modification Final_Product Triazole Antifungal Drug (e.g., Itraconazole, Posaconazole) Modification->Final_Product MoA Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis Final_Product->MoA

The logical progression from intermediate to the final drug and its action.

Antifungal Activity and Mechanism of Action

The final triazole products derived from this intermediate act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The disruption of ergosterol production leads to a fungistatic or fungicidal effect.

The following diagram illustrates the established signaling pathway inhibited by the triazole antifungals synthesized from this intermediate.

Signaling_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Triazole_Antifungals Triazole Antifungals Triazole_Antifungals->Inhibition Inhibition->Lanosterol Lanosterol 14α-demethylase

The ergosterol biosynthesis pathway and the point of inhibition by triazole antifungals.

Experimental Protocols for Antifungal Susceptibility Testing

To evaluate the potential antifungal activity of this compound, standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) would be employed. These protocols provide a framework for determining the Minimum Inhibitory Concentration (MIC) of a compound against various fungal isolates.

Broth Microdilution Method (Based on CLSI M27/M38 and EUCAST guidelines)

This method is a gold standard for determining the MIC of an antifungal agent.

  • Preparation of Antifungal Stock Solution: The test compound, this compound, is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640. This creates a range of concentrations to be tested.

  • Inoculum Preparation: Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline or water and adjusting the turbidity to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control well.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data (e.g., MIC50, MIC90) on the antifungal activity of this compound itself. The focus of existing research has been on its role as a synthetic precursor. The table below is provided as a template for how such data would be presented if it were available.

Fungal SpeciesStrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicansATCC 90028Data not availableData not availableData not available
Candida glabrataATCC 90030Data not availableData not availableData not available
Candida parapsilosisATCC 22019Data not availableData not availableData not available
Cryptococcus neoformansH99Data not availableData not availableData not available
Aspergillus fumigatusATCC 204305Data not availableData not availableData not available

Conclusion

This compound is a well-established and indispensable intermediate in the synthetic pathways leading to potent triazole antifungal drugs. Its efficient synthesis is a key factor in the production of these life-saving medications. While its own antifungal properties have not been a primary area of investigation, the established protocols for antifungal susceptibility testing provide a clear roadmap for future research into the potential intrinsic bioactivity of this and other related intermediates. Further studies are warranted to fully characterize the biological profile of this important chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Piperazine Derivatives in Seized Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted piperazine derivatives, such as 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP), are a class of psychoactive substances often encountered in seized materials, frequently sold as "ecstasy" mimics.[1] Their stimulant and hallucinogenic effects have led to their widespread abuse, necessitating robust and validated analytical methods for their identification and quantification by forensic laboratories.[2][3] These compounds may be present in various forms, including tablets, capsules, and powders, and can be found alone or in combination with other drugs like MDMA.[1][4] This document provides detailed application notes and protocols for the quantitative analysis of common piperazine derivatives in seized materials using various chromatographic techniques.

Analytical Techniques Overview

Several analytical methods are employed for the quantification of piperazine derivatives. The choice of technique often depends on laboratory resources, required sensitivity, and the complexity of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely available and powerful technique, GC-MS provides excellent separation and highly specific identification of analytes.[5] For some piperazine derivatives, derivatization may be necessary to improve chromatographic behavior.[2][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity and can often analyze piperazine derivatives without derivatization, making it suitable for complex mixtures and trace-level detection.[2][6][7]

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A common technique in forensic labs, HPLC-DAD is used for quantitative analysis and can differentiate between isomers based on their UV spectra.[8]

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for both qualitative and quantitative analysis of piperazine derivatives, offering an alternative to traditional chromatographic methods.[1][9][10]

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of various piperazine derivatives using different analytical methods, providing a comparative overview of their performance.

Table 1: LC-MS/MS Methods

AnalyteMatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
BZPSerum1 - 10001.0 - 5.0-[2][7]
TFMPPSerum1 - 10001.0 - 5.0-[2][7]
mCPPSerum1 - 10001.0 - 5.0-[2][7]
MDBPSerum1 - 10001.0 - 5.0-[2][7]
pFBPSerum1 - 1000--[2]

Table 2: GC-MS Methods

AnalyteMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
BZPPlasma-0.0040.016[11]
TFMPPPlasma-0.0040.016[11]
BZPUrine-0.0020.008[11]
TFMPPUrine-0.0020.008[11]

Table 3: HPLC-DAD / HPLC-UV Methods

AnalyteMatrixLinearity RangeLOQ (µg/mL)NotesReference
BZP"Legal Highs"Linear over tested range0.125 - 0.5Separation in < 4 min[8]
mCPP"Legal Highs"Linear over tested range0.125 - 0.5Separation in < 4 min[8]
MeBP"Legal Highs"Linear over tested range0.125 - 0.5Separation in < 4 min[8]
MeOPP"Legal Highs"Linear over tested range0.125 - 0.5Separation in < 4 min[8]
TFMPP"Legal Highs"Linear over tested range0.125 - 0.5Separation in < 4 min[8]
PiperazineAPI30 - 350 ppm90 ppm (0.09 µg/mL)Requires derivatization with NBD-Cl[12]

Table 4: Capillary Electrophoresis (CE) Methods

AnalyteMatrixLinearity Range (µg/mL)LOD (µg/mL)NotesReference
oCPPConfiscated Pills10 - 2002.0Separation < 15 min[10]
mCPPConfiscated Pills10 - 2002.5Separation < 15 min[10]
pCPPConfiscated Pills20 - 2003.5Separation < 15 min[10]

Experimental Protocols

Protocol 1: Quantification of BZP and TFMPP using GC-MS

This protocol is adapted from a validated method for the simultaneous quantification of BZP and TFMPP.[11] It involves solid-phase extraction and derivatization prior to GC-MS analysis.

1. Materials and Reagents:

  • BZP, TFMPP, and internal standard (IS) reference materials

  • Methanol (HPLC grade)

  • Ethyl acetate

  • Trifluoroacetic anhydride (TFAA)

  • Ammonium hydroxide solution (5% in Methanol)

  • Solid-Phase Extraction (SPE) cartridges

  • Nitrogen gas supply for evaporation

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of BZP and TFMPP in methanol at a concentration of 1 mg/mL.[11]

  • Calibration Standards: Prepare working standard solutions by serial dilution of the stock solutions to cover the desired calibration range.

  • Sample Preparation (Tablets/Powder):

    • Accurately weigh a homogenized portion of the seized material.

    • Dissolve the sample in a known volume of methanol or other suitable solvent.

    • Vortex and sonicate to ensure complete dissolution.

    • Centrifuge to pellet any insoluble excipients.

    • Dilute the supernatant to a concentration within the calibration range.

    • Spike with the internal standard.

3. Solid-Phase Extraction (SPE):

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the prepared sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.[11]

  • Evaporate the eluate to dryness under a stream of nitrogen.

4. Derivatization:

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[11]

  • Incubate the mixture at 70°C for 30 minutes.[11]

  • Cool the sample to room temperature and evaporate to dryness under nitrogen.

  • Reconstitute the final residue in 100 µL of ethyl acetate for analysis.[11]

5. GC-MS Instrumental Parameters:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[11]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

  • Injector: Splitless mode, 250°C.[11]

  • Oven Program: Initial temperature of 120°C for 1 min, ramp at 10°C/min to 150°C (hold 5 min), then ramp at 7.5°C/min to 300°C (hold 2 min).[11]

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for each analyte and the internal standard.

Protocol 2: Quantification of Piperazine Derivatives by HPLC-DAD

This protocol is based on a method developed for the analysis of piperazine derivatives in "legal highs".[8]

1. Materials and Reagents:

  • Reference standards for BZP, mCPP, MeBP, MeOPP, TFMPP, and an appropriate internal standard.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • Deionized water

2. Standard and Sample Preparation:

  • Stock and Standard Solutions: Prepare stock solutions of each analyte and the internal standard in a suitable solvent (e.g., methanol). Create calibration standards by diluting the stock solutions.

  • Sample Preparation (Tablets/Powder):

    • Homogenize the seized material (e.g., crush a tablet in a mortar and pestle).[4]

    • Accurately weigh approximately 50 mg of the resulting powder.[4]

    • Dissolve the powder in 50 mL of a methanol/water (50:50, v/v) solution.[4]

    • Sonicate for 15 minutes and then centrifuge.[4]

    • Take an aliquot of the supernatant, add the internal standard, and dilute further as needed to fall within the calibration curve range.[4]

    • Filter the final solution through a 0.45 µm filter before injection.

3. HPLC-DAD Instrumental Parameters:

  • Column: A reverse-phase C18 column is commonly used.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer (e.g., phosphate buffer).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Diode Array Detector (DAD), monitoring multiple wavelengths to identify and quantify different piperazine derivatives. For example, detection at 210 nm and 230 nm can be used.[13]

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

Visualized Workflows

Sample_Preparation_Workflow cluster_0 Sample Handling cluster_1 Extraction cluster_2 Final Preparation seized_material Seized Material (Tablets, Powder, Capsules) homogenization Homogenization (Crushing/Grinding) seized_material->homogenization weighing Accurate Weighing homogenization->weighing dissolution Dissolution (e.g., in Methanol/Water) weighing->dissolution Transfer sonication Sonication dissolution->sonication centrifugation Centrifugation sonication->centrifugation dilution Dilution & IS Spiking centrifugation->dilution Collect Supernatant filtration Filtration (0.45 µm) dilution->filtration final_sample Sample for Analysis filtration->final_sample

GCMS_Analytical_Workflow start Prepared Sample (Reconstituted in Ethyl Acetate) injection 1. Autosampler Injection (1 µL) start->injection inlet 2. GC Inlet (Splitless, 250°C) Volatilization injection->inlet column 3. Separation on DB-5ms Column (Temperature Programmed) inlet->column transfer 4. Transfer to MS column->transfer ion_source 5. Ionization (EI) transfer->ion_source mass_analyzer 6. Mass Analysis (Quadrupole) Selected Ion Monitoring (SIM) ion_source->mass_analyzer detector 7. Detection (Electron Multiplier) mass_analyzer->detector data_system 8. Data System detector->data_system chromatogram Generate Chromatogram (Intensity vs. Retention Time) data_system->chromatogram quantification Peak Integration & Quantification (vs. Calibration Curve) data_system->quantification

References

Application Notes and Protocols for the N-arylation of 1-(4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl piperazine moiety is a critical pharmacophore found in a wide array of centrally active pharmaceuticals, including antipsychotics, antidepressants, and anxiolytics. The synthesis of 1-aryl-4-(4-methoxyphenyl)piperazines is a key step in the development of new chemical entities targeting various receptors in the central nervous system. This document provides detailed protocols for the N-arylation of 1-(4-methoxyphenyl)piperazine using modern synthetic methodologies, including Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Chan-Lam coupling. Additionally, a protocol for microwave-assisted synthesis is presented, which can significantly accelerate reaction times.

Catalytic Systems for N-arylation

The choice of catalytic system is crucial for achieving high yields and purity in the N-arylation of 1-(4-methoxyphenyl)piperazine. The three primary methods employed are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base. The reaction is compatible with a broad range of aryl halides (Cl, Br, I) and pseudohalides.

  • Copper-Catalyzed Ullmann Condensation: A classical method for N-arylation that has been significantly improved with the use of ligands.[1] It is particularly useful for the coupling of aryl iodides and bromides with amines and often requires higher temperatures than palladium-catalyzed reactions.

  • Copper-Catalyzed Chan-Lam Coupling: This method utilizes arylboronic acids as the arylating agent in the presence of a copper catalyst and an oxidant, often atmospheric oxygen.[2] A key advantage is that the reactions can often be carried out under mild conditions, sometimes at room temperature and open to the air.[2]

Data Presentation

The following tables summarize quantitative data for the N-arylation of 1-(4-methoxyphenyl)piperazine under various conditions.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-ChloronitrobenzenePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10012>95
4-BromotoluenePd₂(dba)₃ (1)BINAP (1.5)Cs₂CO₃Toluene110885-95
2-ChloropyridinePd(OAc)₂ (3)RuPhos (6)K₃PO₄Dioxane1201875-85
4-IodoanisolePdCl₂(dppf) (5)-K₂CO₃DMF90690-98

Table 2: Copper-Catalyzed Ullmann Condensation

Aryl HalideCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodonitrobenzeneCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1302480-90
4-BromobenzonitrileCu₂O (5)N,N'-Dimethylethylenediamine (10)Cs₂CO₃Dioxane1103670-80
2-Bromo-5-fluoropyridineCuI (15)L-Proline (30)K₃PO₄DMSO1202465-75

Table 3: Copper-Catalyzed Chan-Lam Coupling

Arylboronic AcidCu Catalyst (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂Room Temp4885-95
4-Methylphenylboronic acidCu(OAc)₂ (10)Et₃NToluene802480-90
3-Methoxyphenylboronic acidCuCl (10)K₃PO₄Methanol603675-85

Table 4: Microwave-Assisted N-arylation

Aryl HalideCatalyst (mol%)BaseSolventPower (W)Temp. (°C)Time (min)Yield (%)
4-ChloronitrobenzenePd(OAc)₂/XPhos (2/4)NaOtBuDioxane10015015>95
4-BromotolueneCuI/1,10-Phenanthroline (10/20)K₂CO₃DMF1501803080-90

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of 1-(4-methoxyphenyl)piperazine with an aryl bromide.

Materials:

  • 1-(4-methoxyphenyl)piperazine

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.015 mmol, 1.5 mol%), and Cs₂CO₃ (1.4 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the aryl bromide (1.0 mmol) and 1-(4-methoxyphenyl)piperazine (1.2 mmol) to the reaction mixture.

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-4-(4-methoxyphenyl)piperazine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the N-arylation of 1-(4-methoxyphenyl)piperazine with an aryl iodide.

Materials:

  • 1-(4-methoxyphenyl)piperazine

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add the aryl iodide (1.0 mmol) and 1-(4-methoxyphenyl)piperazine (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 130 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Copper-Catalyzed Chan-Lam Coupling

This protocol outlines the N-arylation of 1-(4-methoxyphenyl)piperazine with an arylboronic acid.

Materials:

  • 1-(4-methoxyphenyl)piperazine

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å)

Procedure:

  • To a flask containing a magnetic stir bar, add Cu(OAc)₂ (0.1 mmol, 10 mol%) and activated 4 Å molecular sieves.

  • Add anhydrous CH₂Cl₂ (5 mL) followed by pyridine (2.0 mmol).

  • Add the arylboronic acid (1.5 mmol) and 1-(4-methoxyphenyl)piperazine (1.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite® and wash the pad with CH₂Cl₂.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 4: Microwave-Assisted N-arylation

This protocol describes a rapid N-arylation of 1-(4-methoxyphenyl)piperazine with an aryl chloride using microwave irradiation.

Materials:

  • 1-(4-methoxyphenyl)piperazine

  • Aryl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous dioxane

Procedure:

  • In a microwave reaction vessel, combine Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Add anhydrous dioxane (3 mL).

  • Add the aryl chloride (1.0 mmol) and 1-(4-methoxyphenyl)piperazine (1.2 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 15 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the product by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pd Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Argon) reagents->inert solvent Add Anhydrous Solvent inert->solvent substrates Add Aryl Halide and 1-(4-methoxyphenyl)piperazine solvent->substrates heat Heat to Reaction Temperature substrates->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Filter, and Concentrate cool->extract purify Purify by Column Chromatography extract->purify

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Catalytic_Cycle pd0 Pd(0)L_n add Oxidative Addition pd0->add Ar-X pd2 Ar-Pd(II)-X(L_n) add->pd2 amine Amine Coordination pd2->amine Amine pd_amine [Ar-Pd(II)-Amine(L_n)]+X- amine->pd_amine deprot Deprotonation (Base) pd_amine->deprot pd_amido Ar-Pd(II)-Amido(L_n) deprot->pd_amido reduct Reductive Elimination pd_amido->reduct reduct->pd0 product Ar-Amine reduct->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Reaction_Scheme piperazine 1-(4-methoxyphenyl)piperazine plus1 + piperazine->plus1 aryl_halide Aryl-X (X = Cl, Br, I) plus1->aryl_halide arrow -> aryl_halide->arrow conditions [Pd] or [Cu] catalyst Base, Ligand, Solvent Heat or Microwave arrow->conditions product 1-Aryl-4-(4-methoxyphenyl)piperazine conditions->product

References

Application of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine in the synthesis of Itraconazole.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections. Its synthesis is a multi-step process involving several key intermediates. Among these, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine serves as a crucial building block for the construction of the core structure of Itraconazole. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Itraconazole, targeting researchers, scientists, and professionals in drug development.

Overview of the Synthetic Pathway

The synthesis of Itraconazole from this compound involves a series of chemical transformations. The general synthetic route is outlined below. It begins with the reduction of the nitro group on the phenyl ring, followed by the formation of a triazolone ring. Subsequent alkylation and demethylation steps yield the core intermediate, which is then condensed with a chiral side chain to produce Itraconazole.

Itraconazole_Synthesis cluster_synthesis Synthesis of Itraconazole Core cluster_final_step Final Condensation A 1-(4-Methoxyphenyl)-4- (4-nitrophenyl)piperazine B 4-(4-(4-Methoxyphenyl)piperazin-1-yl)benzenamine A->B Reduction C Phenyl 4-(4-(4-methoxyphenyl) piperazin-1-yl)phenylcarbamate B->C Carbamate Formation D N-(4-(4-(4-Methoxyphenyl)piperazin-1-yl) phenyl)hydrazinecarboxamide C->D Hydrazinolysis E 2,4-Dihydro-4-(4-(4-(4-methoxyphenyl)- 1-piperazinyl)phenyl)-3H-1,2,4-triazol-3-one D->E Cyclization F 2,4-Dihydro-4-(4-(4-(4-methoxyphenyl)- 1-piperazinyl)phenyl)-2-(1-methylpropyl)- 3H-1,2,4-triazol-3-one E->F Alkylation G 2,4-Dihydro-4-(4-(4-(4-hydroxyphenyl)- 1-piperazinyl)phenyl)-2-(1-methylpropyl)- 3H-1,2,4-triazol-3-one F->G Demethylation I Itraconazole G->I Condensation H cis-2-(2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-ylmethyl)-1,3- dioxolan-4-ylmethyl methanesulfonate H->I logical_flow cluster_start Starting Material cluster_core_synthesis Core Synthesis Steps cluster_finalization Final Product Formation start 1-(4-Methoxyphenyl)-4- (4-nitrophenyl)piperazine reduction Nitro Group Reduction start->reduction triazolone_formation Triazolone Ring Formation reduction->triazolone_formation alkylation sec-Butyl Alkylation triazolone_formation->alkylation demethylation Demethylation to Phenol alkylation->demethylation condensation Condensation with Dioxolane Side Chain demethylation->condensation purification Purification condensation->purification final_product Itraconazole API purification->final_product

Application Note: Dissolution Protocol for 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine for In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, a key intermediate in pharmaceutical synthesis, for use in in vitro experimental settings such as cell-based assays.

Compound Information

This compound is a piperazine derivative used as a precursor and intermediate in chemical and pharmaceutical research.[1][2] Accurate preparation of this compound in a biologically compatible solvent is the first critical step for obtaining reliable and reproducible results in in vitro studies.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 74852-61-2[3]
Molecular Formula C₁₇H₁₉N₃O₃[3]
Molecular Weight 313.36 g/mol [2]
Appearance Yellowish crystalline powder/solid[2][3][4]
Melting Point 189-193 °C[3][5]
Purity ≥97%
Solubility Soluble in organic solvents like DMSO and ethanol; slightly soluble in water.[2][5]
Storage Store at room temperature, sealed in a dry environment.[5]

Experimental Protocols

The following protocol outlines the recommended procedure for preparing stock and working solutions of this compound. The primary recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, water bath type recommended)

  • Sterile cell culture medium or experimental buffer (e.g., PBS)

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for in vitro screening.

  • Calculate Required Mass: Determine the mass of the compound needed.

    • Calculation: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 313.36 g/mol × (1000 mg / 1 g) = 3.13 mg

  • Weigh Compound: Carefully weigh out the calculated mass (e.g., 3.13 mg) of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume (e.g., 1 mL) of cell culture grade DMSO to the tube.

  • Dissolve Compound:

    • Cap the tube securely and vortex at maximum speed for 1-2 minutes.

    • Visually inspect the solution to ensure no solid particles remain.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution but should be done with caution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium.

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed for your final desired concentration.

    • Formula (M1V1 = M2V2): V1 = (M2 × V2) / M1

    • Where:

      • M1 = Stock concentration (10 mM)

      • V1 = Volume of stock to add (?)

      • M2 = Final concentration (e.g., 10 µM)

      • V2 = Final volume of working solution (e.g., 1 mL)

    • Example for 1 mL of 10 µM solution: V1 = (10 µM × 1 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Prepare Working Solution: Add the calculated volume of the stock solution (1 µL) to the final volume of pre-warmed cell culture medium or buffer (999 µL).

  • Mix Thoroughly: Immediately vortex or pipette up and down gently to ensure the compound is evenly dispersed. It is crucial to add the small volume of DMSO stock into the larger volume of aqueous medium while mixing to prevent precipitation.[6]

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Important Experimental Controls
  • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.[6] Always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO as the highest dose of your compound.[7]

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.

Troubleshooting

  • Precipitation in Media: If the compound precipitates upon dilution into aqueous media, try performing a serial dilution. First, dilute the DMSO stock into a smaller volume of media, then add this intermediate dilution to the final volume. Lowering the final concentration may also be necessary.

  • Inconsistent Results: Ensure the compound is fully dissolved in the DMSO stock before any dilution.[6] Insoluble particles can lead to inconsistent dosing. Also, confirm the stability of the compound in your specific experimental conditions.

  • High Background Toxicity: If high cell death is observed in the vehicle control, the final DMSO concentration is likely too high for your specific cell line. Reduce the final DMSO concentration by preparing a more dilute stock solution.

References

Application Notes and Protocols for Studying the Metabolism of Piperazine Designer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine designer drugs represent a significant class of novel psychoactive substances (NPS) that have emerged on the recreational drug market.[1][2] Understanding the metabolic fate of these compounds is crucial for predicting their pharmacological and toxicological profiles, identifying potential drug-drug interactions, and developing analytical methods for their detection in biological samples.[1][3][4] This document provides a detailed guide to the experimental design for studying the metabolism of piperazine designer drugs, with a focus on in vitro methodologies using human liver microsomes.

The metabolism of piperazine derivatives is complex and can vary significantly between different analogues.[5][6] Generally, these compounds undergo extensive Phase I and Phase II metabolism.[2] Common metabolic pathways for piperazine designer drugs include:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to an aromatic ring is a major metabolic pathway for many piperazine derivatives like N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(4-methoxyphenyl)piperazine (MeOPP).[2][7]

  • N-Dealkylation: The removal of an alkyl group from a nitrogen atom in the piperazine ring can lead to the formation of piperazine or N-substituted ethylenediamine derivatives.[1]

  • Demethylenation: For compounds containing a methylenedioxy group, such as 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), demethylenation is a primary metabolic route, leading to the formation of a catechol intermediate.[1][8]

  • Phase II Conjugation: Following Phase I modifications, the resulting metabolites often undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.[1]

The primary enzyme system responsible for the Phase I metabolism of many piperazine designer drugs is the cytochrome P450 (CYP) superfamily of enzymes, with isoforms such as CYP2D6, CYP1A2, and CYP3A4 playing significant roles.[5][6][9] It is also important to note that some piperazine derivatives can act as inhibitors of these enzymes, leading to potential drug-drug interactions.[5][6]

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro study of piperazine designer drug metabolism.

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis Test_Compound Test Piperazine Compound Incubation Incubation at 37°C Test_Compound->Incubation HLM Human Liver Microsomes HLM->Incubation Cofactors NADPH Regenerating System Cofactors->Incubation Quenching Quench Reaction (e.g., Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis & Metabolite ID LCMS->Data_Analysis

Caption: General experimental workflow for in vitro metabolism studies.

Key Experimental Protocols

Protocol 1: In Vitro Metabolism of Piperazine Designer Drugs using Human Liver Microsomes

This protocol outlines the procedure for incubating a piperazine designer drug with human liver microsomes (HLM) to generate metabolites for identification.

Materials:

  • Piperazine designer drug of interest

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]

  • Acetonitrile (ice-cold)

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

    • 0.1 M Phosphate Buffer (pH 7.4)

    • Piperazine designer drug (typically at a final concentration of 1-10 µM, dissolved in a minimal amount of organic solvent like methanol or DMSO, ensuring the final solvent concentration is <1%)

    • Pooled Human Liver Microsomes (final protein concentration of 0.5-1.0 mg/mL)[11]

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.[5]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[12] For a negative control (to ensure metabolism is NADPH-dependent), add an equal volume of phosphate buffer instead of the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes) with gentle agitation. The optimal incubation time should be determined empirically to ensure sufficient metabolite formation without significant substrate depletion.

  • Quenching the Reaction: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile.[13] This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13][14]

  • Sample Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. The samples can be stored at -80°C until analysis.

Protocol 2: Analytical Method for Metabolite Identification using LC-MS/MS

This protocol provides a general framework for the analysis of the generated metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[14][15]

  • Chromatographic Column: A reversed-phase C18 column is commonly used.[15]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[15][16]

  • Ionization Mode: ESI in positive ion mode is generally suitable for the analysis of piperazine derivatives.[15]

  • Data Acquisition: Data should be acquired in full scan mode to detect all potential metabolites. Product ion scans (MS/MS) should then be performed on the parent drug and any suspected metabolite peaks to obtain structural information for identification.[14]

Data Analysis:

Metabolite identification is achieved by comparing the mass spectra and retention times of the potential metabolites with those of the parent drug. Common metabolic transformations result in specific mass shifts that can be used to tentatively identify the metabolites. For example:

  • Hydroxylation: +16 Da

  • N-dealkylation: mass change corresponding to the loss of the alkyl group

  • Glucuronidation: +176 Da

  • Sulfation: +80 Da

Data Presentation

Quantitative data from metabolism studies should be summarized in a clear and concise manner to facilitate comparison and interpretation. The following table provides a template for presenting such data.

Table 1: In Vitro Metabolic Stability and Metabolite Formation of a Piperazine Designer Drug in Human Liver Microsomes

ParameterValue
Test Compound [Name of Piperazine Drug]
Incubation Time (min) 0, 15, 30, 60
Parent Compound Remaining (%) [Data for each time point]
Half-life (t1/2, min) [Calculated value]
Intrinsic Clearance (Clint, µL/min/mg protein) [Calculated value]
Major Metabolites Identified M1, M2, M3, ...
Metabolite Proposed Biotransformation
M1Hydroxylation
M2N-dealkylation
M3Glucuronide Conjugate

Signaling Pathways

The metabolism of piperazine designer drugs is primarily mediated by cytochrome P450 enzymes. The following diagram illustrates the general metabolic pathways.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Piperazine Designer Drug Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Aromatic Hydroxylation (e.g., CYP2D6, CYP3A4) Dealkylated N-Dealkylated Metabolite Parent->Dealkylated N-Dealkylation (e.g., CYP1A2, CYP3A4) Demethylenated Demethylenated Metabolite Parent->Demethylenated Demethylenation (for MDBP-like compounds) Conjugated Glucuronide/Sulfate Conjugate Hydroxylated->Conjugated Glucuronidation/ Sulfation Dealkylated->Conjugated Glucuronidation/ Sulfation Demethylenated->Conjugated Glucuronidation/ Sulfation

Caption: General metabolic pathways of piperazine designer drugs.

Discussion and Conclusion

The experimental design outlined in these application notes provides a robust framework for investigating the metabolism of piperazine designer drugs. By employing in vitro models such as human liver microsomes coupled with sensitive analytical techniques like LC-MS/MS, researchers can effectively identify metabolic pathways, characterize metabolites, and assess the metabolic stability of these compounds. This information is invaluable for understanding their potential for toxicity and drug-drug interactions, which is a critical aspect of public health and safety.[1][17] Further studies using recombinant CYP enzymes can help to pinpoint the specific isoforms involved in the metabolism of a particular piperazine derivative. Additionally, in vivo studies in animal models can provide a more comprehensive understanding of the overall disposition and metabolic fate of these drugs.[8][9]

References

Application Notes and Protocols for 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a chemical compound with the molecular formula C17H19N3O3 and a molecular weight of 313.35 g/mol [1][2]. It typically appears as a yellowish crystalline powder with a purity of 97-98%[3]. While primarily utilized as a pharmaceutical intermediate[3], its stable chemical structure and distinct chromophores, owing to the presence of methoxyphenyl and nitrophenyl groups, make it a suitable candidate for use as a reference standard in chromatographic analyses.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quantification of related piperazine derivatives or as a quality control marker.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application.

PropertyValueSource
CAS Number 74852-61-2[1][2][4]
Molecular Formula C17H19N3O3[1][2][4]
Molecular Weight 313.35 g/mol [1][2]
Appearance Yellowish crystalline powder[3]
Purity ≥97%
Melting Point 160-165 °C[3]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and DMSO.[3]
Storage Store in a cool, dry place away from direct sunlight and moisture. Sealed in dry, room temperature.[3]

Experimental Protocol: Quantification of Piperazine Derivatives using HPLC

This protocol outlines a method for the use of this compound as an external reference standard for the quantification of a hypothetical analyte with a similar piperazine core structure.

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

  • HPLC vials

Reagents and Solvents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid or trifluoroacetic acid (for mobile phase modification, if necessary)

  • Analyte sample containing the piperazine derivative of interest

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent in which the compound is freely soluble, such as methanol or acetonitrile, and make up to the mark. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions

The sample preparation will be dependent on the matrix. For a simple drug substance, a direct dissolution in the mobile phase might be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be required to remove interfering substances. A generic procedure is as follows:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent and dilute to a known volume.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following are suggested starting conditions and may require optimization for specific applications.

ParameterRecommended Condition
Column C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (each with 0.1% Formic Acid) can be a good starting point. For example, a linear gradient from 30% to 90% Acetonitrile over 15 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Based on the UV spectrum of this compound. A photodiode array detector can be used to determine the wavelength of maximum absorbance.
Data Analysis and Quantification
  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Inject the sample solution and record the peak area of the analyte.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow prep_std Prepare Standard Solutions hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantify Analyte data_acquisition->quantification calibration_curve->quantification report Report Results quantification->report

Caption: Workflow for chromatographic analysis using a reference standard.

Role of Reference Standard in Ensuring Analytical Accuracy

analytical_accuracy ref_std Reference Standard (Known Purity & Concentration) calibration Calibration of Instrument Response ref_std->calibration comparison Comparison calibration->comparison unknown_sample Unknown Sample (Unknown Concentration) instrument_response Instrument Response (e.g., Peak Area) unknown_sample->instrument_response instrument_response->comparison accurate_quantification Accurate and Precise Quantification comparison->accurate_quantification

Caption: Logical diagram of a reference standard's role in accurate quantification.

Conclusion

This compound possesses the necessary characteristics to serve as a reliable reference standard in chromatographic methods for the analysis of related piperazine derivatives. Its well-defined chemical and physical properties, when coupled with a robust and validated chromatographic method as outlined in this document, can ensure the accuracy, precision, and reliability of analytical results. Researchers are encouraged to perform method validation according to ICH guidelines to ensure the suitability of this protocol for their specific application.

References

Application Notes and Protocols for In Vitro Drug Metabolism Studies of Piperazine-Containing Chemical Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a diverse range of approved drugs.[1][2] Understanding the metabolic fate of drug candidates containing this moiety is crucial for optimizing their pharmacokinetic properties, predicting drug-drug interactions, and identifying potential safety liabilities.[2] In vitro drug metabolism studies are essential tools in early drug discovery to characterize metabolic pathways, identify key metabolizing enzymes, and assess metabolic stability.[3][4] This document provides detailed application notes and protocols for conducting in vitro metabolism studies on piperazine-containing compounds.

Metabolic Pathways of Piperazine-Containing Drugs

The piperazine ring is susceptible to a variety of metabolic transformations, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2][5] Common metabolic pathways include:

  • N-dealkylation: Cleavage of the bond between a nitrogen atom of the piperazine ring and an attached alkyl group.[1]

  • Hydroxylation: Addition of a hydroxyl group to the piperazine ring or its substituents.[1]

  • N-oxidation: Oxidation of a nitrogen atom to form an N-oxide.[1]

  • Ring Opening: Cleavage of the piperazine ring, which can lead to the formation of various linear metabolites.[1]

  • Formation of Reactive Metabolites: The piperazine ring can undergo bioactivation to form reactive intermediates, such as iminium ions, which can be trapped using nucleophilic agents like potassium cyanide.[6][7][8]

The specific metabolites formed depend on the overall chemical structure of the drug, including the nature of the substituents on the piperazine ring.[6][7]

Data Presentation: In Vitro Metabolic Stability of Representative Piperazine-Containing Drugs

Metabolic stability, often expressed as half-life (t½) and intrinsic clearance (CLint), is a critical parameter assessed in early drug discovery.[9] The following tables summarize hypothetical quantitative data for the metabolic stability of several piperazine-containing compounds in human liver microsomes (HLM) and human hepatocytes. This data is for illustrative purposes to demonstrate typical data presentation.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundStructuret½ (min)CLint (µL/min/mg protein)Major Metabolites Observed
Drug A Aryl-piperazine4515.4N-dealkylation, Aromatic hydroxylation
Drug B Benzyl-piperazine2034.7N-dealkylation, Benzylic hydroxylation
Drug C Acyl-piperazine> 120< 5.8Minimal metabolism observed
Drug D Piperazine-amide6510.7Hydroxylation of piperazine ring

Table 2: Metabolic Stability in Human Hepatocytes

CompoundStructuret½ (min)CLint (µL/min/10^6 cells)Major Phase II Metabolites
Drug A Aryl-piperazine6011.6Glucuronide of hydroxylated metabolite
Drug B Benzyl-piperazine3519.8Glucuronide of benzylic alcohol
Drug C Acyl-piperazine> 240< 2.9None detected
Drug D Piperazine-amide907.7N-glucuronide

Experimental Protocols

Detailed methodologies for key in vitro drug metabolism experiments are provided below.

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes

This assay is a high-throughput screen to evaluate the intrinsic clearance of a compound mediated by Phase I enzymes, primarily CYPs.[3][10]

Materials:

  • Test compound (piperazine-containing drug)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) for reaction quenching

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepare a working solution of the test compound by diluting the stock solution in buffer. The final substrate concentration is typically 1 µM to be close to in vivo levels.[3]

  • Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in potassium phosphate buffer.[3] Pre-incubate the master mix at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system to the pre-warmed master mix and immediately adding the test compound.

  • Incubate the reaction mixture at 37°C in a shaking water bath.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[11]

  • Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[11]

  • Vortex and centrifuge the samples to precipitate the proteins.[12]

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.

Protocol 2: Reaction Phenotyping using Recombinant Human CYP Enzymes

This experiment identifies which specific CYP isozymes are responsible for the metabolism of the test compound.[13][14]

Materials:

  • Test compound

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).[3]

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile for reaction quenching

  • Internal standard

Procedure:

  • Prepare working solutions of the test compound.

  • In separate wells of a microplate, add each recombinant human CYP enzyme.

  • Add the test compound to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reactions by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reactions by adding ice-cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the depletion of the parent compound or the formation of metabolites by LC-MS/MS.

  • The CYP isozyme that shows the highest rate of metabolism is identified as the primary enzyme responsible for the compound's biotransformation.

Protocol 3: Metabolite Identification and Characterization

This protocol aims to identify the chemical structures of metabolites formed in vitro.

Materials:

  • Test compound

  • Human Liver Microsomes or Hepatocytes

  • Appropriate cofactors (NADPH for microsomes, UDPGA for glucuronidation in hepatocytes)

  • Buffer solution

  • Quenching solvent (e.g., cold acetonitrile or methanol)

Procedure:

  • Incubate the test compound with HLM or hepatocytes under conditions that favor metabolite formation (e.g., higher substrate concentration, longer incubation time).

  • Quench the reaction and process the samples as described in the metabolic stability assay.

  • Analyze the samples using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, coupled with liquid chromatography.[12]

  • Process the HRMS data using metabolite identification software to find potential metabolites based on their mass-to-charge ratio (m/z) and isotopic pattern.

  • Perform tandem mass spectrometry (MS/MS) on the potential metabolite ions to obtain fragmentation patterns.

  • Elucidate the structure of the metabolites by interpreting the fragmentation spectra and comparing them to the parent compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the in vitro metabolism of piperazine-containing drugs.

G General Metabolic Pathways of Piperazine-Containing Drugs cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent Piperazine-Containing Drug N_Dealkylation N-Dealkylation Parent->N_Dealkylation Hydroxylation Hydroxylation Parent->Hydroxylation N_Oxidation N-Oxidation Parent->N_Oxidation Ring_Opening Ring Opening Parent->Ring_Opening Reactive Reactive Intermediate (e.g., Iminium Ion) Parent->Reactive Glucuronidation Glucuronidation (UGTs) N_Dealkylation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylation->Sulfation Excreted_Metabolites Excreted Metabolites N_Oxidation->Excreted_Metabolites Ring_Opening->Excreted_Metabolites Reactive->Glucuronidation Detoxification Reactive->Sulfation Detoxification Glucuronidation->Excreted_Metabolites Sulfation->Excreted_Metabolites

Caption: Metabolic pathways of piperazine drugs.

G Workflow for In Vitro Metabolic Stability Assay start Start prep_reagents Prepare Reagents (Test Compound, HLM, Buffer) start->prep_reagents pre_incubate Pre-incubate HLM and Buffer at 37°C prep_reagents->pre_incubate initiate_reaction Initiate Reaction (Add NADPH and Test Compound) pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sampling quench Quench Reaction (Ice-cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Caption: Workflow for metabolic stability assay.

G Decision Tree for Reaction Phenotyping start Metabolism Observed in HLM? recombinant Perform Recombinant CYP Enzyme Assay start->recombinant Yes consider_non_cyp Consider Non-CYP Enzymes (e.g., FMO, AO) start->consider_non_cyp No inhibition Perform Chemical Inhibition Assay recombinant->inhibition Confirm findings identify_major_cyp Identify Major Metabolizing CYP(s) inhibition->identify_major_cyp end Conclusion identify_major_cyp->end consider_non_cyp->end

Caption: Decision tree for reaction phenotyping.

References

Troubleshooting & Optimization

Troubleshooting low yield in 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, which is typically achieved through either a Nucleophilic Aromatic Substitution (SNAr) or a Buchwald-Hartwig amination reaction.

Issue 1: Low Overall Yield and Incomplete Conversion of Starting Materials

Question: My reaction is resulting in a low yield of the desired product, and I observe a significant amount of unreacted 1-(4-methoxyphenyl)piperazine and 1-chloro-4-nitrobenzene (or other aryl halide) remaining. What are the potential causes and solutions?

Answer: Low conversion can stem from several factors related to reaction conditions and reagent purity.

  • Insufficient Reaction Temperature or Time:

    • SNAr: These reactions often require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish.[1] Prolonged reaction times might be necessary, but it's crucial to monitor the reaction's progress using techniques like TLC or LC-MS to avoid decomposition.[1]

    • Buchwald-Hartwig Amination: Suboptimal temperature can lead to an incomplete reaction. The ideal temperature depends on the specific catalyst system and solvent used.[1]

  • Improper Base Selection or Stoichiometry:

    • SNAr: A base is required to neutralize the HCl formed during the reaction. An insufficient amount of base can halt the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[2]

    • Buchwald-Hartwig Amination: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are common, but if they lead to starting material decomposition, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[1]

  • Solvent Effects:

    • The solvent plays a crucial role in reagent solubility and the stability of intermediates. For SNAr, polar aprotic solvents like DMF, DMSO, or NMP are often used. For Buchwald-Hartwig reactions, common solvents include toluene, dioxane, and THF.[1] If solubility is an issue, a different solvent system may be required.

  • Catalyst Deactivation (Buchwald-Hartwig):

    • The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]

    • The choice of phosphine ligand is also critical and should be matched to the substrates. Sterically hindered and electron-rich ligands are often effective.[1][4]

Issue 2: Formation of Significant Byproducts, Particularly Disubstituted Piperazine

Question: My reaction produces the desired mono-substituted product, but I also see a significant amount of a disubstituted byproduct, 1,4-bis(4-nitrophenyl)piperazine. How can I improve the selectivity for mono-substitution?

Answer: The formation of a disubstituted byproduct is a common challenge because the second nitrogen of the piperazine ring can also react.[1] Several strategies can favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of 1-(4-methoxyphenyl)piperazine (e.g., 2-5 equivalents) can statistically favor the reaction of the aryl halide with the more abundant mono-arylated piperazine.

  • Slow Addition of the Electrophile: Adding the 1-chloro-4-nitrobenzene slowly and at a lower temperature can help control the reaction rate and minimize disubstitution.[1]

  • Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine, to first synthesize 1-Boc-4-(4-nitrophenyl)piperazine. The desired 1-(4-methoxyphenyl)piperazine can then be introduced in a subsequent step after deprotection, or the synthesis can be approached by first preparing 1-Boc-4-(4-methoxyphenyl)piperazine.[1][5][6]

Issue 3: Difficulty in Product Purification

Question: I am having trouble isolating a pure product. What are some effective purification techniques for this compound?

Answer: The basic nature of the piperazine product can make purification challenging.[1]

  • Column Chromatography: This is a common method. To prevent the product from tailing on the acidic silica gel, it is advisable to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent system (e.g., hexanes/ethyl acetate).[1]

  • Acid-Base Extraction: This technique can be used to separate the basic piperazine product from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate or ethanol) can be a highly effective purification method.[7]

Data Summary

The following table summarizes the impact of key reaction parameters on the yield of this compound.

ParameterConditionExpected Impact on YieldRationale
Reaction Type SNAr vs. Buchwald-HartwigVariesSNAr is often simpler but may require harsh conditions. Buchwald-Hartwig is milder but requires a catalyst system.[4][8]
Temperature Too LowDecrease Slower reaction rate, incomplete conversion.[1]
OptimalIncrease Balances reaction rate with minimizing side reactions/decomposition.
Too HighDecrease Potential for starting material/product decomposition and increased side reactions.[1]
Base Weak Base (e.g., K₂CO₃)Can be effectiveSufficient for SNAr to neutralize acid.[2]
Strong Base (e.g., NaOtBu)Can Increase or DecreaseOften required for Buchwald-Hartwig, but can cause decomposition if too harsh.[1]
Catalyst/Ligand No CatalystNo reaction (Buchwald-Hartwig)Palladium catalyst is essential for the C-N coupling mechanism.[4]
(Buchwald-Hartwig)Optimal SelectionIncrease Efficient catalytic cycle, minimizing side reactions.[1]
Suboptimal SelectionDecrease Catalyst deactivation or slow turnover.[1]
Solvent Polar Aprotic (e.g., DMF, DMSO)Generally Increase for SNArSolubilizes reagents and facilitates the reaction.
Aprotic (e.g., Toluene, Dioxane)Generally Increase for Buchwald-HartwigAffects solubility and stability of the catalytic species.[1]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from general procedures for N-arylation of piperazines.[2]

  • Materials:

    • 1-(4-methoxyphenyl)piperazine (1.0 eq)

    • 1-chloro-4-nitrobenzene (1.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-methoxyphenyl)piperazine, potassium carbonate, and DMF.

    • Stir the mixture at room temperature for 10 minutes.

    • Add 1-chloro-4-nitrobenzene to the mixture.

    • Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and stir. The product may precipitate as a solid.

    • Filter the solid, wash with water, and dry under vacuum.

    • If no solid precipitates, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a general method for palladium-catalyzed N-arylation.[1][4]

  • Materials:

    • 1-(4-methoxyphenyl)piperazine (1.2 eq)

    • 1-bromo-4-nitrobenzene (1.0 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene (anhydrous)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Add 1-bromo-4-nitrobenzene and 1-(4-methoxyphenyl)piperazine.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110°C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathway cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_bh Buchwald-Hartwig Amination A 1-(4-methoxyphenyl)piperazine C Meisenheimer Complex (Intermediate) A->C + Base (e.g., K2CO3) B 1-chloro-4-nitrobenzene B->C D 1-(4-Methoxyphenyl)-4- (4-nitrophenyl)piperazine C->D - Cl- E 1-(4-methoxyphenyl)piperazine G Pd(0) Catalyst Cycle E->G + Base (e.g., NaOtBu) F 1-bromo-4-nitrobenzene F->G H 1-(4-Methoxyphenyl)-4- (4-nitrophenyl)piperazine G->H - HBr troubleshooting_workflow cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Byproducts start Low Product Yield q1 Incomplete Conversion? start->q1 q2 Significant Byproducts? q1->q2 No s1a Increase Temp/Time q1->s1a Yes s2a Use Excess Piperazine q2->s2a Yes end Improved Yield q2->end No s1b Check Base/Solvent s1a->s1b s1c Verify Catalyst Activity (Buchwald-Hartwig) s1b->s1c s1c->end s2b Slow Reagent Addition s2a->s2b s2c Consider Protecting Group s2b->s2c s2c->end

References

Technical Support Center: Optimization of Piperazine Synthesis Using a Mono-protected Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine derivatives using mono-protected intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing mono-protected piperazine, such as mono-Boc-piperazine?

A1: The main challenge is preventing the formation of the di-protected byproduct, for instance, di-Boc-piperazine. This occurs when the protecting agent, like di-tert-butyl dicarbonate (Boc₂O), reacts with both nitrogen atoms of the piperazine ring. This side reaction is common, especially with excess protecting agent or poorly controlled reaction conditions.[1]

Q2: What are the key strategies to favor the formation of the mono-protected piperazine?

A2: Several strategies can be employed to enhance the yield of the mono-protected product:

  • Control of Stoichiometry: Carefully controlling the molar ratio of piperazine to the protecting agent is crucial. Using a slight excess of piperazine can statistically favor mono-protection.[1]

  • Slow Addition of Reagents: Adding the protecting agent dropwise to the piperazine solution helps maintain a low concentration of the electrophile, minimizing the chance of a second reaction.[1]

  • In-situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl, TFA) forms a mono-salt. The protonated nitrogen is deactivated, directing the substitution to the free nitrogen.[1][2] This is a cost-effective, one-pot method.[2]

  • Flow Chemistry: This technique allows for precise control over reaction conditions, which can maximize the yield of the mono-protected product.[1]

Q3: I'm having difficulty separating the mono-protected piperazine from the di-protected byproduct and unreacted starting material. What purification techniques are effective?

A3: The similar polarities of these compounds can make purification challenging.[1] Effective techniques include:

  • Acid-Base Extraction: This is a highly effective method. By washing the crude reaction mixture with an acidic aqueous solution (e.g., 1 M HCl), the basic mono-protected product and unreacted piperazine are extracted into the aqueous layer, leaving the non-basic di-protected byproduct in the organic layer. The aqueous layer can then be basified (e.g., with NaOH to pH 10) and the mono-protected product re-extracted with an organic solvent.[1][3]

  • Column Chromatography: This is a common purification method. To prevent tailing on the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent is advisable.[3]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a very effective purification method.[3]

Q4: My N-Boc deprotection reaction is incomplete. How can I drive it to completion?

A4: Incomplete deprotection is a common issue. Here are several strategies to improve the reaction's efficiency:

  • Increase Reaction Time: Monitor the reaction's progress using TLC or LC-MS and extend the reaction time until all the starting material is consumed.[4]

  • Increase Acid Concentration: The concentration of the acid is critical. Using a higher concentration or a larger excess of the acidic reagent (e.g., 5-10 equivalents of TFA) can facilitate the complete removal of the Boc group.[4][5]

  • Choice of Acid and Solvent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a very common and effective combination for Boc deprotection.[4] A solution of HCl in an organic solvent like dioxane or methanol is also widely used.[4]

Q5: What are common side reactions during N-Boc deprotection, and how can they be minimized?

A5: Side reactions can lower your yield and complicate purification. Common issues include:

  • Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt can be difficult to handle. Using HCl in dioxane often yields a hydrochloride salt that is easier to isolate as a solid.[4]

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups, the harsh acidic conditions can cleave them. In such cases, consider using milder deprotection methods.[4]

  • Alkylation by t-Bu+: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate. Adding scavengers can suppress this side reaction.[6]

Troubleshooting Guides

Low Yield of Mono-Protected Piperazine
Potential Cause Recommended Solution
Formation of Di-protected Byproduct Employ strategies to favor mono-protection: adjust stoichiometry (use excess piperazine), add the protecting agent slowly at low temperature (0 °C), or use the in-situ mono-protonation method.[1][3]
Incomplete Reaction Monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure reagents are of high purity.
Loss of Product During Work-up When performing an acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the mono-protected product. Use multiple extractions with an appropriate organic solvent (e.g., DCM or chloroform).[1]
Difficulties in Purification
Potential Cause Recommended Solution
Similar Polarities of Products and Starting Material Utilize acid-base extraction to separate the basic mono-protected product and piperazine from the non-basic di-protected byproduct.[1] For column chromatography, use a gradient elution and consider adding a basic modifier like triethylamine to the eluent to improve separation.[3]
Product is Water-Soluble After basifying the aqueous layer, saturate it with NaCl (brine) to decrease the solubility of the product in the aqueous phase before extracting with an organic solvent.
Incomplete N-Boc Deprotection
Potential Cause Recommended Solution
Insufficient Acid Strength or Concentration Increase the equivalents of acid (e.g., 5-10 eq. of TFA).[5] Ensure the acid has not degraded (e.g., absorbed water).[7]
Short Reaction Time or Low Temperature Allow the reaction to stir at room temperature and monitor by TLC until the starting material is fully consumed.[4][8]
Steric Hindrance around the Boc Group More forcing conditions may be required, such as a higher temperature or longer reaction time.[7]
Poor Solubility of Starting Material Choose a solvent in which the N-Boc protected piperazine derivative is fully soluble.[7]

Quantitative Data Summary

Table 1: Comparison of Mono-Alkylation Strategies for Piperazine

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%One-step reaction, cost-effective.[2]Difficult removal of excess piperazine.[2]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for the alkylation stepHigh selectivity, clean reaction.[2]Multi-step process, higher cost.[2]
In-situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%One-pot synthesis, good yields.[2]May require longer reaction times or activation of the electrophile.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection via In-situ Protonation)

Materials:

  • Piperazine (1.0 equiv.)

  • Methanol

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

  • Dichloromethane (DCM) or Chloroform

  • 20% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1]

  • Acid Addition: Slowly add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to the piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.[1]

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Work-up: Remove the solvent under reduced pressure. Adjust the aqueous phase to a pH of 10 with a 20% NaOH solution.[1]

  • Isolation: Extract the aqueous layer multiple times with chloroform or DCM.[1]

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.[1] If necessary, further purification can be performed using column chromatography.

Protocol 2: N-Boc Deprotection using TFA

Materials:

  • N-Boc protected piperazine derivative (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (5-10 equiv.)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[4]

  • Cool the solution to 0°C using an ice bath.[4]

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[4]

  • Remove the ice bath and allow the reaction to warm to room temperature.[4]

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[4]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[4]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[4]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperazine.

Visualizations

experimental_workflow cluster_protection Mono-Protection Stage cluster_alkylation Alkylation Stage cluster_deprotection Deprotection Stage A Piperazine + Solvent (Methanol) B Cool to 0°C A->B C Add Acid (e.g., HCl) dropwise B->C D Add Boc₂O dropwise C->D E Reaction at RT D->E F Work-up & Purification E->F G Mono-Boc-Piperazine F->G H Mono-Boc-Piperazine + Alkyl Halide I Add Base (e.g., K₂CO₃) H->I J Reaction I->J K Purification J->K L N-Alkyl-N'-Boc-Piperazine K->L M N-Alkyl-N'-Boc-Piperazine + Solvent (DCM) N Cool to 0°C M->N O Add Acid (e.g., TFA) N->O P Reaction at RT O->P Q Work-up & Purification P->Q R Mono-Alkylated Piperazine Q->R

Caption: Experimental workflow for piperazine synthesis.

troubleshooting_low_yield Start Low Yield of Mono-Protected Product Check_TLC Analyze crude reaction by TLC/LC-MS Start->Check_TLC Di_Protected High amount of di-protected byproduct? Check_TLC->Di_Protected Yes Incomplete_Reaction Significant starting material remaining? Check_TLC->Incomplete_Reaction No Di_Protected->Incomplete_Reaction No Optimize_Stoichiometry Optimize reaction conditions: - Adjust stoichiometry - Slow reagent addition - Use in-situ protonation Di_Protected->Optimize_Stoichiometry Yes Optimize_Reaction Optimize reaction conditions: - Extend reaction time - Increase temperature - Check reagent purity Incomplete_Reaction->Optimize_Reaction Yes Workup_Issue Check work-up procedure: - Ensure correct pH for extraction - Perform multiple extractions Incomplete_Reaction->Workup_Issue No End Improved Yield Optimize_Stoichiometry->End Optimize_Reaction->End Workup_Issue->End

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Demethylation of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the demethylation of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this challenging chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the demethylation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction - Insufficient reagent stoichiometry.- Low reaction temperature.- Short reaction time.- Deactivated reagent (e.g., hydrolyzed BBr₃).- Increase the equivalents of the demethylating agent (e.g., HBr, BBr₃).- Ensure the reaction is maintained at the optimal temperature (e.g., reflux for HBr).- Extend the reaction time and monitor progress using TLC or HPLC.- Use a fresh, unopened bottle of the reagent or a newly prepared solution.
Formation of Side Products/Impurities - Harsh reaction conditions leading to degradation.- Reaction with the nitro group.- Piperazine ring opening or modification.- Consider using a milder demethylating agent if possible (though this substrate is challenging).- Optimize the reaction temperature and time to minimize byproduct formation.- Ensure the reaction is performed under an inert atmosphere (e.g., dry N₂) to prevent oxidation.[1]
Low Yield of Desired Product - Incomplete reaction.- Product degradation during work-up.- Loss of product during purification.- Address the causes of incomplete reaction as mentioned above.- During aqueous work-up, carefully control the pH to ensure the product precipitates or is extracted efficiently.- Optimize the recrystallization solvent and procedure to maximize recovery of the pure product.
Difficult Product Isolation/Purification - Product is insoluble in common organic solvents.- Product co-precipitates with inorganic salts.- Emulsion formation during extraction.- The product, 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol, is a crystalline solid.[1] Recrystallization from a suitable solvent like ethanol can be effective.[1]- After quenching the reaction, ensure all acidic reagents are neutralized and washed away thoroughly with water.[1]- If emulsions form, try adding brine or filtering the entire mixture through a pad of celite.
Reagent-Specific Issues (e.g., with BBr₃) - Formation of a solid complex between BBr₃ and the substrate, hindering the reaction.- Difficult work-up due to the formation of boric acid byproducts.- Add BBr₃ slowly at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction.[2]- During work-up, quench the reaction by slowly adding it to ice-water or a chilled basic solution to manage the hydrolysis of excess BBr₃.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the demethylation of this compound so challenging?

A1: The demethylation of this substrate is particularly challenging due to the presence of the electron-withdrawing nitro group on one of the phenyl rings. This group deactivates the aromatic system, making the cleavage of the methoxy group more difficult than in electron-rich systems. Consequently, harsh reaction conditions, such as prolonged heating with strong acids like hydrobromic acid (HBr), are often required.[1]

Q2: What is the most common method for demethylating this compound?

A2: A frequently cited method is the use of an excess of refluxing aqueous hydrobromic acid (HBr).[1] This strong acid can cleave the aryl methyl ether, though it requires high temperatures and long reaction times for this specific substrate.[1]

Q3: Are there any milder alternatives to HBr for this demethylation?

A3: While HBr is a common choice, other reagents can be considered, although they may also face challenges with this deactivated substrate. Boron tribromide (BBr₃) is a powerful Lewis acid that can cleave aryl methyl ethers under milder temperature conditions than HBr.[2] However, it is a hazardous reagent that requires careful handling. Microwave-assisted demethylation using reagents like ionic liquids or acids could also be explored to potentially reduce reaction times and improve yields.

Q4: How can I monitor the progress of the demethylation reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, you should see the disappearance of the starting material spot (this compound) and the appearance of a new, more polar spot corresponding to the product (4-(4-(4-nitrophenyl)piperazin-1-yl)phenol).

Q5: What are the key safety precautions to take during this demethylation?

A5: When working with strong acids like HBr and Lewis acids like BBr₃, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. BBr₃ reacts violently with water and protic solvents, so all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.[2]

Data Presentation

Table 1: Comparison of Demethylation Reagents for Aryl Methyl Ethers
Reagent Typical Conditions Advantages Disadvantages Applicability to Target Molecule
Hydrobromic Acid (HBr) Reflux in aqueous or acetic acid solution, often for extended periods.[1]- Relatively inexpensive.- Simple procedure.- Harsh conditions (high temperature, strong acid).- Low functional group tolerance.- Can lead to side reactions.Proven to work, but requires prolonged reflux at 140 °C with a reported yield of 44.2%.[1]
Boron Tribromide (BBr₃) Dichloromethane (DCM) at low temperature (e.g., -78 °C to room temperature).[2]- High reactivity.- Effective at lower temperatures.- Highly toxic and corrosive.- Moisture-sensitive, requires inert atmosphere.- Can form stable chelates with some substrates.Potentially effective, but may require careful optimization to avoid side reactions with the nitro group or piperazine moiety.
Thiolates (e.g., Sodium Thioethoxide) Reflux in a polar aprotic solvent like DMF.- Non-acidic conditions.- Often requires high temperatures.- Malodorous reagents (though odorless alternatives exist).[3]May be a viable alternative, but its efficacy on this electron-deficient substrate would need to be experimentally verified.
Microwave-Assisted Methods Various reagents (e.g., ionic liquids, acids) in a microwave reactor.- Rapid reaction times.- Often leads to higher yields and cleaner reactions.- Requires specialized microwave equipment.A promising approach to reduce the long reaction times associated with conventional heating methods.

Experimental Protocols

Protocol 1: Demethylation using Hydrobromic Acid (HBr)

This protocol is adapted from a literature procedure for the synthesis of 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol.[1]

Materials:

  • This compound

  • 48% aqueous Hydrobromic Acid (HBr)

  • Acetic Anhydride

  • Cold water

  • Nitrogen (N₂) gas supply

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (0.014 mol).

  • Under a continuous stream of dry nitrogen, slowly add a mixture of 40 mL of 48% aqueous HBr and 40 mL of acetic anhydride.

  • Stir the reaction mixture and heat it to reflux at 140 °C for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Distill off the excess HBr under reduced pressure.

  • Wash the residue with cold water and filter the resulting solid.

  • The collected yellow crystals are the desired product, 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol.

  • Dry the product under vacuum at 100 °C to a constant weight.

Expected Yield: Approximately 44.2%.[1]

Visualizations

Experimental Workflow for HBr-Mediated Demethylation

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final_product Final Product start 1. Add Substrate to Flask add_reagents 2. Add HBr and Acetic Anhydride (under N2 atmosphere) start->add_reagents reflux 3. Reflux at 140°C for 12h add_reagents->reflux Heat cool 4. Cool to Room Temperature reflux->cool distill 5. Distill Excess HBr cool->distill wash 6. Wash with Cold Water distill->wash filter 7. Filter the Solid wash->filter dry 8. Dry Under Vacuum filter->dry product Final Product: 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol dry->product troubleshooting_logic challenge1 Incomplete Reaction cause1a Insufficient Reagent challenge1->cause1a cause1b Suboptimal Temperature/Time challenge1->cause1b challenge2 Side Product Formation cause2a Harsh Conditions challenge2->cause2a challenge3 Low Yield challenge3->challenge1 challenge3->challenge2 cause3a Product Loss During Work-up challenge3->cause3a solution1a Increase Reagent Stoichiometry cause1a->solution1a solution1b Optimize Reaction Parameters cause1b->solution1b cause2a->solution1b solution2a Consider Milder Reagents cause2a->solution2a solution3a Optimize Purification cause3a->solution3a

References

Technical Support Center: Minimizing Dimer Impurity in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to minimize the formation of dimer impurities during the synthesis of piperazine derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are dimer impurities and why are they a concern in piperazine derivative synthesis?

A1: Dimer impurities are side products formed when two molecules of a piperazine-containing reactant or intermediate combine. This can happen through various mechanisms, such as self-condensation or coupling reactions. These impurities are a significant concern in pharmaceutical development because they can be difficult to remove from the final active pharmaceutical ingredient (API), may have different toxicological or pharmacological profiles, and their presence can complicate regulatory approval. For instance, in the synthesis of certain therapeutic agents, dimer impurities have been observed to persist through multiple synthetic steps, making their removal challenging.

Q2: What are the common mechanisms that lead to dimer formation?

A2: Dimer formation can occur through several pathways:

  • Self-Condensation: The activated form of a piperazine derivative (e.g., an activated carboxylic acid) can react with the nitrogen of another piperazine molecule instead of the intended reagent. This is a common issue when the piperazine moiety has a reactive functional group.[1]

  • Aza-Michael Addition: If the reaction involves Michael acceptors (e.g., maleimides), the piperazine nitrogen can act as a nucleophile and add to the acceptor, potentially leading to dimer formation if a piperazine derivative itself contains such a group.[2]

  • Catalyst-Mediated Coupling: Certain catalysts, particularly those used in C-H functionalization or cross-coupling reactions, can inadvertently promote the coupling of two piperazine-containing molecules.[3][4]

  • Over-alkylation/acylation: In reactions where mono-substitution is desired, the reactivity of the second nitrogen atom in the piperazine ring can lead to the formation of a disubstituted product, which can sometimes be a symmetrical dimer if the reactant is the same.[5][6]

Q3: How can I detect and quantify dimer impurities in my reaction mixture?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for detecting and quantifying dimer impurities. Due to the general lack of a strong UV chromophore in the basic piperazine structure, a derivatization step is often required for sensitive detection by HPLC-UV.[7][8]

  • HPLC-UV with Derivatization: Reacting the sample with a tagging agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a derivative that is highly active in the UV spectrum, allowing for quantification at parts-per-million (ppm) levels.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both identifying the exact mass of the dimer impurity and quantifying its presence, often without the need for derivatization.[9]

  • Gas Chromatography (GC): GC can also be used, particularly for more volatile piperazine derivatives, often coupled with a mass spectrometer (GC-MS) for definitive identification.[9]

Q4: What are the key reaction parameters I should control to minimize dimerization?

A4: Careful control of reaction conditions is critical. The most influential parameters are:

  • Concentration: Higher concentrations of the piperazine reactant can favor bimolecular side reactions like dimerization. Running the reaction under more dilute conditions can often suppress this pathway.

  • Stoichiometry and Order of Addition: Using a slight excess of the other reactant can help ensure the piperazine derivative reacts as intended. Furthermore, slow, dropwise addition of the piperazine-containing reagent to the reaction mixture can keep its instantaneous concentration low, minimizing self-condensation.[1]

  • Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. It is often beneficial to screen a range of temperatures to find an optimal balance.[6]

  • Protecting Groups: The most robust strategy to prevent dimerization involving the second piperazine nitrogen is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks the reactivity of one nitrogen, which can then be removed in a later step.[5][6][10]

Q5: Are there any post-synthesis methods to remove dimer impurities?

A5: Yes, if dimer formation cannot be completely prevented, several purification strategies can be employed:

  • Crystallization: Dimer impurities often have different solubility profiles than the desired monomeric product. Careful selection of a crystallization solvent can selectively precipitate the desired product, leaving the dimer in the mother liquor, or vice-versa.[11]

  • Column Chromatography: This is a standard and effective method for separating compounds with different polarities. The significant size and potential polarity difference between the monomer and dimer often allow for good separation on silica gel or other stationary phases.[6]

  • Distillation: For products that are thermally stable and volatile, fractional distillation under reduced pressure can be used to separate the desired product from higher-boiling dimer impurities.[12]

  • Adsorption Methods: Techniques like treating the solution with activated carbon or using ion-exchange resins can be effective for removing certain types of impurities from piperazine solutions.[13]

Section 2: Troubleshooting Guide

Problem: High levels of dimer impurity detected by HPLC/LC-MS.

Below is a logical workflow to diagnose and solve issues related to dimer formation.

Dimer_Troubleshooting start High Dimer Impurity Detected (>1% by HPLC/LC-MS) cause_concentration Possible Cause: High Reactant Concentration start->cause_concentration cause_stoichiometry Possible Cause: Suboptimal Stoichiometry or Order of Addition start->cause_stoichiometry cause_temperature Possible Cause: Incorrect Reaction Temperature start->cause_temperature cause_protection Possible Cause: Unprotected Piperazine N-H start->cause_protection sol_concentration Solution: 1. Reduce overall concentration. 2. Perform slow addition of piperazine reactant. cause_concentration->sol_concentration sol_stoichiometry Solution: 1. Titrate stoichiometry (e.g., 1.1-1.5 eq. of other reactant). 2. Add piperazine solution dropwise to the reaction. cause_stoichiometry->sol_stoichiometry sol_temperature Solution: Screen a range of temperatures (e.g., 0°C, RT, 50°C). Lower temperature may favor desired reaction. cause_temperature->sol_temperature sol_protection Solution: Use mono-protected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step. cause_protection->sol_protection end_node Optimized Conditions: Dimer Impurity Minimized sol_concentration->end_node sol_stoichiometry->end_node sol_temperature->end_node sol_protection->end_node

Caption: Troubleshooting workflow for addressing dimer impurity formation.

Section 3: Key Experimental Protocols

Protocol 1: General Strategy for Using a Protecting Group to Prevent Dimerization

This protocol describes the common and highly effective strategy of using mono-Boc-protected piperazine to achieve selective mono-alkylation or mono-acylation, thereby preventing the formation of dimer/disubstituted byproducts.[5][6][14]

  • Reaction Setup: Dissolve N-Boc-piperazine (1.0 equivalent) in a suitable anhydrous solvent (e.g., Acetonitrile, DMF).

  • Add Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or diisopropylethylamine (DIPEA).

  • Add Electrophile: Add the alkyl halide or acyl chloride (1.1 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature or an elevated temperature (e.g., 60-80 °C) while monitoring its progress by TLC or LC-MS until the N-Boc-piperazine is consumed.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate and purify the resulting N-alkyl/acyl-N'-Boc-piperazine by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., Dichloromethane or Dioxane). Add a strong acid such as Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane.

  • Isolation: Stir the reaction at room temperature for 1-4 hours. Evaporate the solvent to yield the salt of the final, purified mono-substituted piperazine product, which is now free of dimer impurities.

Protocol 2: Analytical Method for Dimer Quantification using HPLC-UV after Derivatization

This protocol is based on a validated method for detecting trace amounts of piperazine and can be adapted to quantify dimer impurities that contain a free piperazine nitrogen.[7][8]

  • Standard/Sample Preparation:

    • Accurately weigh the sample containing the suspected dimer impurity into a volumetric flask.

    • Dissolve and dilute to a known volume with a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Derivatization:

    • To an aliquot of the sample solution, add a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in the diluent.

    • Add a base (e.g., sodium bicarbonate solution) to facilitate the reaction.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization. Cool to room temperature.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 35°C.[7]

    • Injection Volume: 10 µL.[7]

    • Detection: UV detector set to 340 nm (the absorbance maximum for the NBD-derivative).[7]

  • Quantification: Compare the peak area of the derivatized dimer impurity in the sample to a calibration curve prepared from a purified standard of the dimer.

Section 4: Data & Visualizations

Data Tables

Table 1: Summary of Reaction Parameters Influencing Dimer Formation

ParameterEffect on Dimer FormationRecommended Action to Minimize DimerRationale
Concentration Higher concentration increases the rate of bimolecular side reactions.Use more dilute conditions.Reduces the probability of two piperazine molecules encountering each other.
Stoichiometry Using a 1:1 ratio or excess piperazine can lead to unreacted piperazine attacking the product or activated intermediate.Use a slight excess (1.1-1.5 eq.) of the non-piperazine reactant.Drives the reaction to completion, consuming the piperazine starting material.[1]
Order of Addition Adding all reagents at once creates a high initial concentration of the piperazine nucleophile.Add the piperazine reactant slowly/dropwise to the reaction mixture.Maintains a low instantaneous concentration of the piperazine nucleophile.
Temperature High temperatures can provide the activation energy for undesired side reactions.[6]Screen lower temperatures (e.g., 0°C to RT).The dimerization side reaction may have a higher activation energy than the desired reaction.
Protecting Group An unprotected second nitrogen on the piperazine ring is a reactive site for dimerization.Use a mono-protected piperazine (e.g., N-Boc).[5][6]Physically blocks the reactive site, ensuring only mono-substitution can occur.

Table 2: Typical Validation Parameters for an HPLC-UV Analytical Method for Piperazine Derivative Quantification[7][8]

ParameterTypical ValueSignificance
Linearity Range 30 - 350 ppmThe concentration range over which the detector response is proportional to the concentration.
Limit of Detection (LOD) ~30 ppmThe lowest concentration of the impurity that can be reliably detected.
Limit of Quantification (LOQ) ~90 ppmThe lowest concentration of the impurity that can be accurately and precisely measured.
Precision (%RSD) < 2.0%Measures the closeness of repeated measurements, indicating method reproducibility.
Accuracy (% Recovery) 98 - 108%Measures how close the experimental value is to the true value.

Diagrams

Dimer_Pathways cluster_monomers Monomer1 Piperazine Derivative (Monomer) P1 Self-Condensation (e.g., via activated intermediate) P2 Catalyst-Mediated Coupling Monomer2 Piperazine Derivative (Monomer) Dimer Dimer Impurity P1->Dimer P2->Dimer

Caption: Conceptual illustration of common dimerization pathways.

References

How to prevent degradation of piperazine compounds during long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of piperazine compounds during long-term storage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, helping you to identify and resolve potential degradation problems.

Observed Issue Potential Cause Recommended Actions
Discoloration of solid compound (yellowing/browning) Oxidation or Photodegradation: The piperazine ring can be susceptible to oxidation from atmospheric oxygen, or degradation caused by exposure to light, especially UV light. This can lead to the formation of colored degradation products.1. Storage: Store the compound in a tightly sealed, amber-colored vial to protect it from light and air. 2. Inert Atmosphere: For highly sensitive compounds, consider storage under an inert atmosphere, such as nitrogen or argon.
Decreased potency or inconsistent biological activity Compound Degradation: The active piperazine compound may be degrading over time, leading to a lower effective concentration and variable experimental results.1. Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment. 2. Proper Storage of Solutions: If solutions must be stored, keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[1] 3. Stability Check: Perform a quick purity check using a suitable analytical method like HPLC to assess the integrity of the compound.
Appearance of new peaks in HPLC chromatogram Formation of Degradation Products: The presence of additional peaks indicates that the parent compound is breaking down into other chemical entities.1. Characterize Degradants: If possible, identify the degradation products using techniques like LC-MS/MS. Common degradants include ethylenediamine, 2-oxopiperazine, and N-formylpiperazine.[2] 2. Forced Degradation Study: Conduct a forced degradation study to understand the compound's stability profile under various stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method.
Poor peak shape or tailing in HPLC analysis Interaction with Stationary Phase or pH Issues: Basic piperazine compounds can interact with residual silanols on silica-based columns, leading to peak tailing. The pH of the mobile phase can also significantly affect peak shape.1. Mobile Phase Additives: Add a small amount of a competing amine, like triethylamine, to the mobile phase to reduce peak tailing. 2. pH Adjustment: Optimize the pH of the mobile phase. Piperazine derivatives are basic, so a slightly acidic or basic mobile phase might be necessary for good peak shape, depending on the specific compound and column.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of piperazine degradation?

A1: The most common degradation pathways for piperazine compounds are:

  • Oxidation: Reaction with atmospheric oxygen, often catalyzed by metal ions like iron and copper, can lead to the formation of various oxidized products.[3]

  • Thermal Degradation: High temperatures can cause the piperazine ring to open or undergo other decomposition reactions. This degradation is often first-order with respect to the piperazine concentration.[3][4]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that lead to degradation.

  • Hydrolysis: While generally less common for the piperazine ring itself, functional groups attached to the ring may be susceptible to hydrolysis, especially at extreme pH values.[5]

Q2: What are the ideal storage conditions for solid piperazine compounds?

A2: For optimal long-term stability, solid piperazine compounds should be stored in a cool, dry, and dark place. Specifically:

  • Temperature: Refrigeration (2-8°C) is generally recommended. For highly sensitive compounds or very long-term storage, freezing at -20°C or -80°C is preferable.

  • Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric oxygen. For particularly sensitive derivatives, storage under an inert gas (e.g., argon or nitrogen) is advised.

  • Light: Use amber or opaque containers to prevent photodegradation.

Q3: How should I store solutions of piperazine compounds?

A3: Solutions are generally less stable than the solid form. It is always best to use freshly prepared solutions.[1] If storage is necessary:

  • Temperature: Store at -20°C or -80°C.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

  • pH: The stability of piperazine derivatives in solution can be highly pH-dependent. Consider buffering the solution to a pH where the compound is most stable. Formulating the compound as a salt (e.g., hydrochloride or citrate) can also enhance stability in solution.

Q4: I've observed a change in the color of my piperazine compound. What does this signify?

A4: A color change, such as yellowing or browning, is a common visual indicator of degradation. This is often due to the formation of oxidized or photodegraded products which are colored. If you observe a color change, it is crucial to re-analyze the compound for purity before use.

Q5: How can I monitor the degradation of my piperazine compound?

A5: A stability-indicating analytical method is essential for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique. A stability-indicating method is one that can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of the remaining active ingredient.

Data Presentation

The following tables summarize the stability of piperazine derivatives under various storage conditions.

Table 1: General Stability of Piperazine Derivatives in Solid State

Storage ConditionDurationStability
Room Temperature (~20-25°C)> 1 monthSignificant degradation observed for many piperazines.[1][6]
Refrigerated (2-8°C)1-3 monthsVariable stability, with some compounds showing degradation.[1][6]
Frozen (-20°C)Up to 12 monthsGenerally the most stable condition, though some degradation may occur over extended periods.[1][6]

Table 2: Stability of Synthetic Piperazines in Human Whole Blood (Initial Concentration: 1000 ng/mL)

Compound TypeStorage ConditionDurationRemaining Compound (%)
Benzyl PiperazinesRoom Temperature (~20°C)12 months> 70%
Refrigerated (4°C)12 months> 70%
Frozen (-20°C)12 months> 70%
Phenyl PiperazinesRoom Temperature (~20°C)6 monthsNot Detected (for some derivatives)[6]
Refrigerated (4°C)6 monthsNot Detected (for some derivatives)[6]
Frozen (-20°C)> 6 monthsDegradation observed[6]

Table 3: Kinetic Data for Thermal Degradation of 8M Aqueous Piperazine

TemperatureCO2 Loading (mol CO2/mol alkalinity)First-Order Rate Constant (k1, s⁻¹)Activation Energy (Ea, kJ/mol)
150°C0.36.1 x 10⁻⁹[3]183.5[3]
135-175°C0.3-184[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Piperazine Compound

Objective: To investigate the degradation pathways of a piperazine compound and to develop a stability-indicating HPLC method.

Materials:

  • Piperazine compound of interest

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the piperazine compound in 0.1 M HCl. Store the solution at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve a known amount of the piperazine compound in 0.1 M NaOH. Store the solution at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve a known amount of the piperazine compound in a 3% H₂O₂ solution. Store the solution at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Place the solid piperazine compound in an oven at 80°C for 48 hours. At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose the solid piperazine compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Dissolve a known amount of the stressed solid in a suitable solvent for HPLC analysis.

  • Control Sample: Prepare a solution of the unstressed piperazine compound at the same concentration as the test samples.

  • HPLC Analysis: Analyze all samples using an HPLC system. Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent piperazine compound from its degradation products.

Starting HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of the parent drug.

  • Column Temperature: 30°C

Procedure:

  • Initial Injection: Inject the control (unstressed) sample to determine the retention time of the parent peak.

  • Injection of Stressed Samples: Inject the samples from the forced degradation study.

  • Method Optimization:

    • Resolution: Adjust the gradient slope and time to achieve baseline separation between the parent peak and all degradation peaks.

    • Peak Shape: If peak tailing is observed, consider adding a small amount of triethylamine (e.g., 0.1%) to the mobile phase or changing the pH.

    • Selectivity: If co-elution occurs, try a different column chemistry (e.g., C8, Phenyl, or Cyano).

  • Method Validation: Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation Pathways

G cluster_main Major Degradation Pathways of Piperazine Compounds cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation Piperazine Piperazine Compound Oxidized_Products Oxidized Products (e.g., 2-Oxopiperazine) Piperazine->Oxidized_Products O2, Metal Ions Thermal_Products Ring-Opened Products (e.g., Ethylenediamine) Piperazine->Thermal_Products High Temperature Photo_Products Photolytic Degradants Piperazine->Photo_Products UV/Vis Light

Caption: Major degradation pathways for piperazine compounds.

Experimental Workflow for Stability Testing

G cluster_workflow Workflow for Stability Assessment of Piperazine Compounds start Start: Piperazine Compound forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation method_dev Stability-Indicating Method Development (HPLC) forced_degradation->method_dev method_val Method Validation (ICH Guidelines) method_dev->method_val stability_study Long-Term & Accelerated Stability Testing method_val->stability_study data_analysis Data Analysis & Degradant Identification stability_study->data_analysis end End: Stability Profile data_analysis->end

Caption: A typical workflow for assessing the stability of a piperazine compound.

Troubleshooting Logic for Inconsistent Results

G cluster_troubleshooting Troubleshooting Inconsistent Experimental Results cluster_actions Corrective Actions start Inconsistent Results? check_solution_age Solution Prepared Fresh? start->check_solution_age prepare_fresh Prepare Fresh Solution check_solution_age->prepare_fresh No check_storage Review Storage Conditions (Temp, Light, Air) check_solution_age->check_storage Yes end Consistent Results prepare_fresh->end analyze_purity Analyze Purity (HPLC) check_storage->analyze_purity analyze_purity->end

Caption: Decision-making flowchart for troubleshooting inconsistent results.

References

Technical Support Center: Overcoming Poor Solubility of Piperazine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor solubility of piperazine derivatives in biological assays. The following guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimentation, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why do many piperazine derivatives exhibit poor aqueous solubility?

Piperazine itself is freely soluble in water.[1][2] However, many of its derivatives used in drug discovery are larger, more complex molecules with increased lipophilicity (fat-solubility). This increased lipophilicity, often a desirable trait for cell permeability and target engagement, leads to a decrease in aqueous solubility. The overall solubility of a piperazine derivative is a balance between the hydrophilicity of the piperazine ring and the lipophilicity of its substituents.

Q2: What are the initial signs of solubility problems in my biological assay?

Early indicators of poor solubility can include:

  • Visible Precipitation: The most obvious sign is the formation of a solid precipitate, cloudiness, or turbidity when the compound is added to the aqueous assay buffer or cell culture medium.[3]

  • Inconsistent Results: High variability in assay results between replicate wells or experiments can be a sign of inconsistent compound concentration due to partial precipitation.

  • Lower-than-Expected Potency: If a compound is not fully dissolved, its effective concentration in the assay is lower than the nominal concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).

  • Non-ideal Dose-Response Curves: Poorly soluble compounds may exhibit flat or biphasic dose-response curves that do not follow a typical sigmoidal pattern.

Q3: What is "solvent shock" or "crashing out," and how can I avoid it?

Solvent shock, or "crashing out," is the rapid precipitation of a compound when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer where the compound has low solubility. To minimize this:

  • Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.

  • Optimize Mixing: Add the compound stock solution to the assay buffer while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Pre-warm the Aqueous Solution: Warming the assay buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) can help maintain solubility.

  • Control the Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible while ensuring the compound remains in solution. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this should be empirically determined for your specific assay.

Q4: Can the pH of my assay buffer affect the solubility of my piperazine derivative?

Yes, the pH of the aqueous buffer can significantly impact the solubility of ionizable compounds like many piperazine derivatives. Piperazine has two nitrogen atoms that can be protonated at acidic pH, forming more soluble salt forms. For basic piperazine derivatives, lowering the pH of the buffer will generally increase solubility. Conversely, for acidic derivatives, increasing the pH will enhance solubility. It is crucial to consider the pKa of your specific piperazine derivative and the pH of your assay buffer. For some piperazine derivatives, a pH between 8.7 and 9.6 has been shown to provide sufficient solubility for cellular assays.[1][4]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer

Observation: A visible precipitate or cloudiness forms immediately upon adding the compound stock solution to the assay buffer.

Potential Cause Recommended Solution
High Final Concentration The final concentration of the compound exceeds its aqueous solubility limit.
Action: Perform a solubility test to determine the maximum soluble concentration in your assay buffer. Test a lower, more soluble concentration of your compound.
Solvent Shock Rapid dilution of a concentrated organic stock solution into an aqueous buffer.
Action: Use a stepwise dilution protocol. Add the stock solution dropwise while gently vortexing the buffer.
Low Temperature of Buffer The assay buffer is at a low temperature (e.g., room temperature or refrigerated), which can decrease the solubility of some compounds.
Action: Always use pre-warmed (e.g., 37°C) assay buffer for dilutions in cell-based assays.
Issue 2: Delayed Precipitation During Incubation

Observation: The solution is initially clear, but a precipitate forms after a period of incubation (hours to days).

Potential Cause Recommended Solution
Compound Instability The compound may be degrading over time into less soluble byproducts.
Action: Assess the stability of your compound under the specific assay conditions (temperature, light, etc.). Consider preparing fresh solutions more frequently.
Changes in Medium pH Cellular metabolism in cell-based assays can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.
Action: Monitor the pH of your culture medium. More frequent media changes may be necessary, especially in dense cultures.
Equilibrium Not Reached Immediately The compound may form a supersaturated solution upon initial dilution, which then precipitates over time as it reaches thermodynamic equilibrium.
Action: Consider using a lower final concentration or incorporating solubilizing agents to maintain the compound in solution.

Strategies for Enhancing Solubility

If initial troubleshooting steps are insufficient, the following formulation strategies can be employed to enhance the solubility of piperazine derivatives.

Co-solvency

The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a poorly soluble compound.[2]

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

Data Presentation: Solubility of Piperazine Derivatives in Co-solvent Mixtures

CompoundCo-solvent SystemSolubilityReference
CinnarizineTranscutol-P (TP) + WaterMole fraction solubility increases with increasing TP concentration.[5]
OlanzapineEthanol~1 mg/mL[6]
OlanzapineDMSO~16 mg/mL[6]
CinnarizineEthanol~3 mg/mL[7]
CinnarizineDMSO~2 mg/mL[7]
pH Adjustment

For ionizable piperazine derivatives, adjusting the pH of the aqueous buffer can be a highly effective method to increase solubility.[3]

Data Presentation: pH-Dependent Solubility of Piperazine Derivatives

CompoundpHSolubility (mg/mL)Reference
Olanzapine1.0 (0.1N HCl)20[8]
OlanzapineNeutral< 0.1[8]
Cinnarizine2.00.29[5]
Cinnarizine5.00.017[5]
Cinnarizine6.50.002[5]
Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. Poorly soluble compounds can be encapsulated within these micelles, increasing their apparent solubility.[9]

Common Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Sodium dodecyl sulfate (SDS)

  • Brij® series

Data Presentation: Surfactant-Mediated Solubility Enhancement of a Piperazine-Containing Drug (Meclizine)

SurfactantObservationReference
Polysorbate 80 (Tween-80)More efficient solubilizer than Polysorbate 20.[10]
Myrj 53More efficient solubilizer than Myrj 59.[10]
Brij 58More efficient solubilizer than Brij 35.[10]
Eumulgin C1000Highest solubilizing power among the studied surfactants.[10]
Gelucire 44/14152-fold increase in solubility.[11]
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[12]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Dimethyl-β-cyclodextrin (DM-β-CD)

Data Presentation: Cyclodextrin-Mediated Solubility Enhancement

CompoundCyclodextrinFold Solubility IncreaseReference
Meclizine HCl2-Hydroxypropyl-β-cyclodextrinSignificant increase[13]
Meclizine HClDimethyl-β-cyclodextrinHighest solubilizing efficiency among tested CDs[10]
Olanzapineβ-Cyclodextrin Polymer~6-fold increase[14]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.[15]

  • Preparation: Accurately weigh an excess amount of the solid piperazine derivative into a glass vial.

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: After incubation, centrifuge the sample at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm filter to remove any remaining fine particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method such as UV-Vis spectroscopy or HPLC.[16]

Protocol 2: Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound from a DMSO stock solution.[17]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the piperazine derivative in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add the aqueous assay buffer to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentrations.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.[17]

    • Direct UV Assay: Filter the contents of each well through a filter plate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration of the dissolved compound is determined from a standard curve.[17]

Protocol 3: Cyclodextrin Inclusion Complex Formation (Kneading Method)

This method is suitable for forming a paste-like complex.

  • Mixing: Place a known amount of cyclodextrin in a mortar.

  • Wetting: Add a small amount of a suitable solvent (e.g., water or a water-ethanol mixture) to the cyclodextrin to form a paste.

  • Incorporation of Piperazine Derivative: Gradually add the piperazine derivative to the cyclodextrin paste and knead thoroughly for a specified time (e.g., 30-60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature or under a vacuum to obtain a solid powder.

  • Washing (Optional): Wash the dried powder with a small amount of a solvent in which the free compound is soluble but the complex is not, to remove any uncomplexed drug.

  • Final Drying: Dry the final product to a constant weight.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility cluster_1 Immediate Precipitation Solutions cluster_2 Delayed Precipitation Solutions start Compound Precipitation Observed q1 Immediate or Delayed Precipitation? start->q1 immediate Immediate Precipitation q1->immediate Immediate delayed Delayed Precipitation q1->delayed Delayed sol1 Decrease Final Concentration immediate->sol1 sol2 Optimize Dilution Protocol (e.g., stepwise dilution) immediate->sol2 sol3 Pre-warm Aqueous Buffer immediate->sol3 sol4 Assess Compound Stability delayed->sol4 sol5 Monitor and Control pH delayed->sol5 sol6 Consider Supersaturation delayed->sol6 q2 Problem Resolved? sol1->q2 sol2->q2 sol3->q2 sol4->q2 sol5->q2 sol6->q2 end_success Proceed with Assay q2->end_success Yes formulation Consider Formulation Strategies q2->formulation No

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_0 Decision Tree for Selecting a Solubilization Method start Piperazine Derivative with Poor Solubility q1 Is the compound ionizable? start->q1 ph_adjust pH Adjustment q1->ph_adjust Yes q2 Is a simple solvent system preferred? q1->q2 No cosolvency Co-solvency q2->cosolvency Yes q3 Is a higher degree of solubilization needed? q2->q3 No surfactants Use of Surfactants q3->surfactants Yes cyclodextrins Cyclodextrin Complexation q3->cyclodextrins Yes

Caption: Decision tree for selecting a suitable solubilization strategy.

G cluster_0 Mechanism of Cyclodextrin-Mediated Solubilization cluster_1 Before Complexation cluster_2 Complex Formation cluster_3 After Complexation piperazine Poorly Soluble Piperazine Derivative (Hydrophobic) cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) piperazine->cyclodextrin Encapsulation water1 Water Molecules complex Soluble Inclusion Complex cyclodextrin->complex water2 Water Molecules complex->water2 Increased Interaction

Caption: Schematic of cyclodextrin inclusion complex formation.

References

Refining purification protocols for substituted piperazines to remove basic impurities.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of substituted piperazines, with a focus on removing basic impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of substituted piperazines.

Issue 1: Presence of Unreacted Piperazine and Di-Substituted Byproducts

Q: My final product is contaminated with significant amounts of starting piperazine and the 1,4-disubstituted byproduct. How can I remove these basic impurities?

A: This is a common challenge in monosubstitution reactions of piperazine. The inherent basicity of the starting material and the disubstituted byproduct makes them persistent impurities. A multi-step purification strategy is often necessary.

Troubleshooting Workflow:

start Crude Product (Mono-substituted, Di-substituted, Piperazine) acid_base Acid-Base Extraction start->acid_base Initial Cleanup check_purity Analyze Purity (TLC, LC-MS, NMR) acid_base->check_purity Assess Separation chromatography Column Chromatography recrystallization Recrystallization / Salt Formation chromatography->recrystallization Further Purification pure_product Pure Mono-substituted Piperazine chromatography->pure_product If sufficiently pure recrystallization->pure_product Final Product check_purity->chromatography Impurities still present check_purity->recrystallization Minor impurities

Caption: Troubleshooting workflow for removing basic impurities.

Recommended Solutions:

  • Acid-Base Extraction: This is a highly effective first step to separate the basic piperazine product from non-basic impurities. By dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution, the basic piperazine derivatives will move to the aqueous layer as their salts. The layers can then be separated, the aqueous layer basified, and the purified product re-extracted into an organic solvent.[1]

  • Column Chromatography: Silica gel chromatography can be used to separate mono- and di-substituted products.[1] Due to the basic nature of piperazines, which can lead to streaking on silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[1]

  • Recrystallization/Salt Formation: This technique can be very effective, especially if the desired product is a solid.[1] Converting the piperazine derivative to a salt, such as a dihydrochloride or diacetate, can facilitate crystallization and purification, leaving more soluble impurities behind in the solvent.[2]

Issue 2: Product is an Oil and Difficult to Purify by Crystallization

Q: My substituted piperazine product is an oil at room temperature, which makes crystallization challenging. How can I solidify it for easier purification?

A: Converting the oily free base into a salt is a common and effective method to obtain a solid material that can be purified by recrystallization.

Logical Steps for Solidification:

oily_product Oily Free Base Product dissolve Dissolve in suitable organic solvent (e.g., ether, ethyl acetate) oily_product->dissolve add_acid Add HCl solution (e.g., in ether) dissolve->add_acid precipitate Precipitation of Hydrochloride Salt add_acid->precipitate filter Collect solid by filtration precipitate->filter recrystallize Recrystallize the salt filter->recrystallize pure_solid Pure Solid Product recrystallize->pure_solid

Caption: Workflow for solidifying an oily piperazine product.

Solution:

  • Salt Formation: Dissolve the oily free base in a suitable organic solvent like diethyl ether or ethyl acetate. Then, add a solution of hydrogen chloride (HCl) in a compatible solvent. The resulting hydrochloride salt will often precipitate out as a solid, which can then be collected by filtration and further purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common basic impurities in the synthesis of substituted piperazines?

A1: The most common basic impurities are typically unreacted starting piperazine and, in the case of mono-substitution reactions, the 1,4-disubstituted piperazine byproduct. Other basic impurities can arise from side reactions depending on the specific synthesis route.

Q2: How can I improve the yield of the mono-substituted piperazine and reduce the formation of the di-substituted byproduct?

A2: To favor mono-substitution, you can use a large excess of piperazine relative to the other reactant. This statistically increases the likelihood of the reactant encountering an unreacted piperazine molecule. Another strategy is the slow addition of the limiting reagent to the reaction mixture. For more controlled synthesis, using a protecting group like Boc (tert-butyloxycarbonyl) on one of the piperazine nitrogens ensures mono-substitution. The protecting group can be removed in a subsequent step.[1]

Q3: What are some recommended solvent systems for column chromatography of substituted piperazines?

A3: Good starting points for silica gel column chromatography include mixtures of a non-polar solvent and a polar solvent. Common choices are:

  • Hexanes/Ethyl Acetate

  • Dichloromethane/Methanol

  • Petroleum Ether/Ethyl Acetate

The ratio of the solvents should be optimized based on the polarity of your specific product, as determined by Thin Layer Chromatography (TLC). For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation and reduce tailing.

Q4: What are some suitable solvents for recrystallizing my substituted piperazine product or its salt?

A4: The choice of recrystallization solvent is highly dependent on the specific structure of your compound. Some commonly used solvents for piperazine derivatives and their salts include:

  • Ethanol

  • Isopropanol

  • Acetone

  • Methanol/Ether mixtures

The ideal solvent is one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.

Data Presentation

The following tables summarize quantitative data on the purity and yield of substituted piperazines after various purification methods.

Table 1: Purity of Substituted Piperazines After Purification

CompoundPurification MethodPurity BeforePurity AfterAnalytical Method
Piperazine DiacetateSalt Formation & RecrystallizationNot Specified~95%Gravimetric Analysis
Monosubstituted PiperazinesRecrystallizationNot Specified>98%1H NMR, LC-MS[3]
1-[2-(2-hydroxyethoxy)ethyl]piperazineDistillation & RecrystallizationNot Specified>98%Not Specified[4]

Table 2: Yield of Purified Substituted Piperazines

CompoundPurification MethodYield
1-[2-(2-hydroxyethoxy)ethyl]piperazineDistillation & Recrystallization>75%[4]
trans-2,5-dimethylpiperazine citrateSalt Formation~71%[2]
Monosubstituted PiperazinesRecrystallizationHigh[3]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of a Substituted Piperazine

This protocol describes the separation of a basic substituted piperazine from neutral organic impurities.

Materials:

  • Crude reaction mixture containing the substituted piperazine

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in the organic solvent.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated piperazine) into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1 M HCl to ensure all the basic product has been transferred to the aqueous phase. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper).

  • Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel and extract three times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified substituted piperazine.

Protocol 2: Column Chromatography of a Substituted Piperazine

This protocol outlines a general procedure for purifying a substituted piperazine using silica gel column chromatography.

Materials:

  • Crude substituted piperazine

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., Hexanes/Ethyl Acetate with 0.5% triethylamine)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should give a good separation of the product from impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification via Diacetate Salt Formation

This protocol is adapted from a method for purifying piperazine and can be applied to some substituted derivatives.[2]

Materials:

  • Crude substituted piperazine

  • Acetone

  • Glacial acetic acid

Procedure:

  • Dissolution: Dissolve the crude mixture in acetone at 20-40°C to a concentration of approximately 0.5 to 20 weight percent of the piperazine derivative.

  • Precipitation: While stirring, slowly add glacial acetic acid (at least a stoichiometric amount). The crystalline diacetate salt should precipitate.

  • Crystallization: Cool the mixture to 10-30°C to maximize the precipitation of the salt.

  • Isolation: Separate the precipitated salt from the liquid by filtration.

  • Washing: Wash the collected precipitate with cold acetone to remove residual impurities.

  • Drying: Dry the purified salt under vacuum. The free base can be regenerated by treatment with a strong base.

Visualizations

Experimental Workflow for Purification of Substituted Piperazines

crude_product Crude Reaction Mixture extraction Acid-Base Extraction crude_product->extraction Initial Purification analysis Purity Analysis (TLC, NMR, LC-MS) extraction->analysis chromatography Column Chromatography recrystallization Recrystallization/ Salt Formation chromatography->recrystallization Final Polishing recrystallization->analysis Check final purity analysis->chromatography Further purification needed pure_product Purified Product analysis->pure_product Purity > 98%

Caption: General experimental workflow for piperazine purification.

References

Addressing unexpected side reactions in the synthesis of N,N'-diarylated piperazines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N,N'-diarylated piperazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N,N'-diarylated piperazines?

A1: The most prevalent methods for synthesizing N,N'-diarylated piperazines include the Buchwald-Hartwig amination, the Ullmann condensation, and nucleophilic aromatic substitution (SNAr) on electron-deficient arenes.[1] Of these, the Buchwald-Hartwig amination is widely used in the pharmaceutical industry due to its mild reaction conditions and high selectivity.[2]

Q2: I am observing significant amounts of mono-arylated piperazine in my reaction mixture. How can I favor the formation of the N,N'-diarylated product?

A2: To favor N,N'-diarylation, ensure the stoichiometry of the aryl halide is at least two equivalents relative to the piperazine. The choice of catalyst, ligand, and base is also crucial.[3][4] Screening different reaction conditions, such as increasing the temperature or reaction time, can also drive the reaction to completion. Careful monitoring by TLC or LC-MS is recommended to determine the optimal reaction endpoint.[4][5]

Q3: Can I synthesize an unsymmetrically substituted N,N'-diarylated piperazine?

A3: Yes, the synthesis of unsymmetrical 1,4-diaryl piperazines is possible.[6] This is typically achieved through a sequential arylation approach. First, a mono-protected piperazine, such as N-Boc-piperazine, is mono-arylated.[1][5] Following deprotection of the protecting group, the second, different aryl group can be introduced in a subsequent arylation step.

Q4: What are the key safety precautions to take during the synthesis of N,N'-diarylated piperazines?

A4: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Many of the reagents used, such as palladium catalysts, phosphine ligands, and strong bases (e.g., sodium tert-butoxide), can be toxic, air-sensitive, or pyrophoric. Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon).[5][7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired N,N'-Diarylated Piperazine

Symptoms:

  • LC-MS or NMR analysis shows a large amount of unreacted starting material (piperazine or aryl halide).

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Deactivation - Ensure the reaction is performed under strictly anhydrous and inert conditions.[8] - Choose a more robust catalyst/ligand system. For example, sterically hindered phosphine ligands can be more effective.[3][9] - Consider using a pre-catalyst to avoid incomplete formation of the active Pd(0) species.[10][11]
Suboptimal Reaction Conditions - Temperature: Screen a range of temperatures. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions.[4] - Solvent: The choice of solvent (e.g., toluene, dioxane, THF) can significantly impact the reaction. Ensure all reagents are soluble in the chosen solvent.[4][5] - Base: The strength and type of base are critical. If a strong base like NaOtBu is causing decomposition, consider a weaker base such as Cs₂CO₃ or K₃PO₄.[4][5]
Poor Reactivity of Starting Materials - Electron-deficient amines or electron-rich aryl halides can be challenging substrates. In such cases, a more electron-rich and sterically hindered phosphine ligand may be required.[3]
Issue 2: Formation of Unexpected Side Products

Symptoms:

  • The appearance of unexpected spots on the TLC plate or peaks in the LC-MS/NMR spectra that do not correspond to starting materials or the desired product.

Common Unexpected Side Reactions and Their Mitigation:

Side Product Plausible Cause Mitigation Strategy
Dehalogenated Arene An unproductive side reaction where the aryl halide is reduced. This can be more prevalent at higher temperatures or with certain catalyst systems.[9]- Lower the reaction temperature.[11] - Screen different ligands; sometimes a less electron-rich ligand can disfavor this pathway. - Ensure complete formation of the active catalyst complex before adding the coupling partners.[11]
Homocoupling of Aryl Halide (Biaryl Formation) This can occur, especially at high temperatures or with high catalyst loading.- Reduce the reaction temperature. - Lower the palladium catalyst concentration.
Products from C-H Functionalization In some catalytic systems, direct C-H functionalization of the piperazine ring can occur as a side reaction.[12][13]- This is highly dependent on the catalyst system. If suspected, consider switching to a more traditional Buchwald-Hartwig catalyst/ligand combination that is less prone to C-H activation.

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XantPhos (4)NaO-t-BuToluene1001292
4-BromoanisolePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101888
1-Bromo-4-fluorobenzenePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1001695
2-BromopyridinePd(OAc)₂ (3)XantPhos (6)NaO-t-BuDioxane1102475

Note: This data is compiled from typical results and should be used as a guideline. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Synthesis of a Symmetrical N,N'-Diarylpiperazine
  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (2.2 equivalents), piperazine (1.0 equivalent), and the base (e.g., NaO-t-Bu, 2.5 equivalents).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe. In a separate vial, dissolve the palladium catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., XantPhos) in a small amount of the reaction solvent. Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-diarylated piperazine.[5]

Visualizations

Troubleshooting_Workflow start Low Yield or Side Products Observed check_conditions Verify Reaction Conditions (Inert Atmosphere, Anhydrous Reagents) start->check_conditions check_conditions->start Conditions Faulty optimize_reagents Optimize Reagents check_conditions->optimize_reagents Conditions OK screen_catalyst Screen Catalyst/Ligand Combinations optimize_reagents->screen_catalyst screen_base_solvent Screen Base and Solvent optimize_reagents->screen_base_solvent adjust_temp_time Adjust Temperature and Time optimize_reagents->adjust_temp_time analyze_side_products Analyze Side Products (LC-MS, NMR) dehalogenation Dehalogenation Suspected? analyze_side_products->dehalogenation screen_catalyst->analyze_side_products screen_base_solvent->analyze_side_products adjust_temp_time->analyze_side_products lower_temp Lower Reaction Temperature dehalogenation->lower_temp Yes success Successful Synthesis dehalogenation->success No / Resolved lower_temp->success

Caption: Troubleshooting workflow for low yields and side reactions.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination amine_complex [Ar-Pd(II)-X(L_n)(HNR₂)] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)-NR₂(L_n) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR₂ amine->amine_coordination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination conditions for the synthesis of piperazine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N-aryl piperazines.

Issue 1: Low or No Yield of the Desired N-Aryl Piperazine

Question: I am observing very low to no formation of my target N-aryl piperazine. What are the potential causes and how can I improve the yield?

Answer: Low yields in Buchwald-Hartwig amination of piperazines can stem from several factors, including inactive catalysts, suboptimal reaction conditions, or poor quality of starting materials.[1] Here is a systematic approach to troubleshoot this issue:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For many piperazine arylations, bulky and electron-rich phosphine ligands are necessary to promote the reaction.[1][2]

    • Recommendation: Screen a panel of ligands. Commonly successful ligands for this transformation include RuPhos, XPhos, and SPhos.[1] Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) to ensure the correct palladium-to-ligand ratio and improve reproducibility.[1]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases are often required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. If your starting materials are sensitive to strong bases, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures.[1]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants.

    • Recommendation: Toluene, dioxane, and THF are common solvents.[1][3] Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[1]

  • Reaction Temperature: The optimal temperature is a balance between achieving a sufficient reaction rate and preventing thermal decomposition of the catalyst or starting materials.

    • Recommendation: Most Buchwald-Hartwig reactions with piperazines are run at temperatures between 80-110 °C.[1][3] If low yield persists, a temperature screen may be necessary.

  • Purity of Reagents: The presence of impurities, especially water and oxygen, can significantly hinder the reaction.

    • Recommendation: Use anhydrous piperazine and dry, degassed solvents. Ensure the aryl halide is of high purity.

Issue 2: Significant Formation of the 1,4-Diarylpiperazine Byproduct

Question: My reaction is producing a substantial amount of the di-substituted piperazine, which is difficult to separate from my desired mono-substituted product. How can I improve the selectivity for mono-arylation?

Answer: The formation of the 1,4-diarylpiperazine is a common challenge due to the presence of two reactive nitrogen atoms.[4] Several strategies can be employed to favor mono-substitution:

  • Use of a Mono-Protected Piperazine: This is the most effective method for achieving high selectivity.

    • Recommendation: Use N-Boc-piperazine as the starting material. The tert-butoxycarbonyl (Boc) group protects one of the nitrogen atoms, preventing di-arylation. The Boc group can be readily removed after the coupling reaction.[4]

  • Excess of Piperazine: Using a large excess of piperazine can statistically favor the reaction of the aryl halide with an unsubstituted piperazine molecule.

    • Recommendation: If using unprotected piperazine, employ a 5-10 fold excess relative to the aryl halide.[4]

  • Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation event.[4]

  • Reaction Monitoring: Prolonged reaction times and high temperatures can favor the formation of the thermodynamically more stable di-substituted product.[4]

    • Recommendation: Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized.[4]

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor should I use?

A1: Common palladium precursors include Pd₂(dba)₃ and Pd(OAc)₂.[3] However, for improved consistency and ease of use, air-stable palladium precatalysts such as XPhos Pd G3 or RuPhos Pd G3 are highly recommended. These precatalysts contain the palladium source and the ligand in the correct stoichiometry.[1]

Q2: How do I choose the right ligand for my specific substrates?

A2: The optimal ligand depends on the electronic and steric properties of both the aryl halide and the piperazine. For electron-rich or sterically hindered aryl halides, bulky and electron-rich biarylphosphine ligands like RuPhos, XPhos, or SPhos are often the most effective.[1] It is advisable to screen a small number of ligands to identify the best one for your system.

Q3: Can I use a weaker base than sodium tert-butoxide?

A3: Yes, weaker bases such as Cs₂CO₃ or K₃PO₄ can be used, particularly if your substrates are sensitive to the strongly basic conditions of NaOtBu.[4] However, be aware that weaker bases often necessitate higher reaction temperatures and may result in slower reaction rates.[1]

Q4: My starting materials have poor solubility in toluene. What other solvents can I try?

A4: If solubility is an issue, you can consider more polar aprotic solvents such as dioxane or THF.[3] In some cases, t-butanol can also be a suitable solvent.[5] It is crucial that the chosen solvent is anhydrous and has been degassed.

Q5: How can I ensure my reaction is running under inert conditions?

A5: The Pd(0) catalyst is sensitive to oxygen.[1] To maintain an inert atmosphere, use standard Schlenk techniques. This involves assembling your glassware, flame-drying it under vacuum, and then backfilling with an inert gas like argon or nitrogen. Add your solid reagents under a positive pressure of the inert gas, and use degassed solvents.[1]

Data Presentation

The following tables summarize representative data for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides, illustrating the effects of different catalysts, ligands, and bases on the reaction yield.

Table 1: Comparison of Ligands for the Arylation of N-Boc-Piperazine with 4-Chlorotoluene

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.4)Toluene1001895
2Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001892
3Pd₂(dba)₃ (1)SPhos (2)NaOtBu (1.4)Toluene1001888
4Pd₂(dba)₃ (1)BINAP (2)NaOtBu (1.4)Toluene1001865

Data compiled for illustrative purposes based on trends reported in the literature.

Table 2: Effect of Different Bases on the Arylation of N-Boc-Piperazine with 4-Bromotoluene

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Dioxane1001298
2Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane1102485
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (1.5)Dioxane1102478

Data compiled for illustrative purposes based on trends reported in the literature.

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl halide)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, palladium precatalyst, and sodium tert-butoxide.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.[3]

  • Add the anhydrous, degassed toluene via syringe.[3]

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[3]

Protocol 2: Deprotection of N-Boc-N'-arylpiperazine

Materials:

  • N-Boc-N'-arylpiperazine (1.0 equiv)

  • 4 M HCl in 1,4-dioxane (10 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc-N'-arylpiperazine in dichloromethane.

  • Add the 4 M HCl in 1,4-dioxane solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected N-arylpiperazine.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add solid reagents: Aryl halide, N-Boc-piperazine, Pd precatalyst, Base inert 2. Create inert atmosphere: Evacuate and backfill with Argon (3x) reagents->inert solvent 3. Add anhydrous, degassed solvent inert->solvent heat 4. Heat to desired temperature (e.g., 80-110 °C) with stirring solvent->heat monitor 5. Monitor progress (TLC or LC-MS) heat->monitor quench 6. Cool and quench with water monitor->quench extract 7. Extract with organic solvent quench->extract purify 8. Dry, concentrate, and purify via chromatography extract->purify product Pure N-Aryl-N'-Boc-piperazine purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination of N-Boc-piperazine.

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Is the catalyst system appropriate? (e.g., bulky, electron-rich ligand) start->check_catalyst optimize_catalyst Screen different ligands (RuPhos, XPhos) and consider using a precatalyst. check_catalyst->optimize_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Use a strong base like NaOtBu. If substrate is sensitive, try Cs2CO3 with higher temperature. check_base->optimize_base No check_conditions Are the reaction conditions optimal? (Anhydrous, degassed, correct temp.) check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Ensure rigorous inert atmosphere. Use dry, degassed solvents. Screen reaction temperature (80-110 °C). check_conditions->optimize_conditions No check_reagents Are starting materials pure? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Purify starting materials. Use fresh, high-purity reagents. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting flowchart for low yield in piperazine Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Piperazine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The seemingly subtle variation in the substitution pattern on this versatile scaffold can dramatically influence the pharmacological properties of the resulting compounds. This guide provides an objective comparison of the biological activities of piperazine isomers, supported by experimental data, to aid in the rational design of more potent and selective drug candidates.

Data Presentation: A Comparative Look at Isomeric Activity

The biological activity of piperazine derivatives is profoundly influenced by the spatial arrangement of substituents. This section presents quantitative data on how positional isomerism (ortho, meta, para) affects receptor binding affinity, enzyme inhibition, and antimicrobial and anticancer activities.

Receptor Binding Affinity: The Case of the 5-HT1A Receptor

Arylpiperazine derivatives are a well-established class of ligands for serotonin receptors, which are critical targets in the management of neuropsychiatric disorders. The position of a substituent on the aryl ring significantly modulates the affinity for these receptors. A study on regioisomers of an arylpiperazine salicylamide derivative demonstrated a clear differentiation in binding affinity for the human serotonin 5-HT1A receptor.[1]

Isomer PositionCompound Structure5-HT1A Receptor Affinity (Ki, nM)
Ortho{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide21
Meta{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide7
Para{3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide44

A lower Kᵢ value indicates a higher binding affinity.

The meta-substituted isomer exhibited the highest affinity, followed by the ortho and then the para isomers. This variation is attributed to the different ways each isomer can orient itself within the receptor's binding site, thereby affecting the formation of crucial hydrogen bonds and other non-covalent interactions.

Enzyme Inhibition: Urease Inhibitory Activity

Piperazine-based compounds have also been investigated as enzyme inhibitors. A study on a series of piperazine-based benzimidazole derivatives revealed that the position of a substituent on the phenyl ring attached to the piperazine core significantly impacts their urease inhibitory activity.

Isomer PositionCompound StructureUrease Inhibition (IC50, µM)
Ortho2-(1H-benzo[d]imidazol-2-ylthio)-N-(2-methylphenyl)-N-(piperazin-1-ylmethyl)acetamide0.82 ± 0.10
Meta2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-methylphenyl)-N-(piperazin-1-ylmethyl)acetamide0.86 ± 0.08
Para2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-methylphenyl)-N-(piperazin-1-ylmethyl)acetamide12.17 ± 1.09

A lower IC₅₀ value indicates greater inhibitory potency.

In this series, the ortho- and meta-substituted isomers demonstrated significantly higher urease inhibitory activity compared to the para-substituted isomer. This suggests that the proximity of the substituent to the piperazine ring plays a crucial role in the interaction with the enzyme's active site.

Antimicrobial Activity

Isomeric variations can also influence the potency of piperazine derivatives against a range of bacterial and fungal pathogens. Studies on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment have indicated that the position of the alkoxy group influences the antimicrobial activity. While specific comparative data for a single derivative is not extensively available, a general trend has been observed where meta- and para-alkoxy substituted derivatives were generally more antimicrobially active than the ortho-substituted ones.

Anticancer Activity

The substitution pattern on the piperazine ring has also been shown to affect the cytotoxic activity of these compounds against various cancer cell lines. For instance, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the nature and position of the substituent on the benzoyl moiety influenced their growth inhibitory activity (GI₅₀) on different cancer cell lines. However, a direct and consistent trend for ortho, meta, and para positioning across multiple cell lines is not clearly established from the available data, indicating that the structure-activity relationship for anticancer activity is complex and often cell-line specific.

Experimental Protocols: Methodologies for Key Experiments

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT1A receptor

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4

  • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • Non-specific binding control: 10 µM 5-HT

  • Test compounds (piperazine isomers) at various concentrations

  • 96-well microplates

  • Scintillation counter and scintillation fluid

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells expressing the 5-HT1A receptor to ~80-90% confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (cell membranes) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well microplate, add the following in triplicate:

      • 50 µL of cell membrane preparation (typically 10-20 µg of protein).

      • 50 µL of [³H]8-OH-DPAT at a final concentration of ~1 nM.

      • 50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) or assay buffer for total binding, or 10 µM 5-HT for non-specific binding.

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of piperazine isomers against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (piperazine isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compounds in MHB to obtain a range of concentrations (e.g., 256 to 0.5 µg/mL).

    • Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100 µL.

    • Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Mandatory Visualizations

Signaling Pathway of the 5-HT1A Receptor

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), by a piperazine agonist initiates a signaling cascade that modulates neuronal excitability. The receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Piperazine Agonist Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein (αβγ subunits) Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Cellular_Response Phosphorylates Targets

Simplified 5-HT1A receptor signaling cascade.
Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a library of piperazine isomers to identify lead compounds with desired biological activity.

experimental_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Primary Screening cluster_validation Hit Validation & Secondary Screening cluster_lead_optimization Lead Optimization Synthesis Synthesis of Piperazine Isomers (Ortho, Meta, Para) Library Compound Library (Pure Isomers) Synthesis->Library Primary_Assay High-Throughput Primary Assay (e.g., Receptor Binding, Enzyme Inhibition) Library->Primary_Assay Hit_Identification Hit Identification (Compounds with significant activity) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Assay->SAR_Analysis Lead_Compounds Identification of Lead Compounds SAR_Analysis->Lead_Compounds

General workflow for screening piperazine isomers.

References

Rise of a New Contender: 1-(4-nitrophenyl)piperazine Derivatives as Potent Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of research highlights the potential of 1-(4-nitrophenyl)piperazine derivatives as a promising new class of antimicrobial agents in the fight against drug-resistant pathogens. Extensive in vitro studies demonstrate their significant efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potency comparable to or even exceeding that of established antibiotics.

The quest for novel antimicrobial compounds is a critical priority in public health, driven by the escalating threat of antibiotic resistance. Piperazine derivatives have emerged as a pharmacologically significant scaffold, and the addition of a 4-nitrophenyl group has been shown to be a key determinant of their antimicrobial prowess. This guide provides a comparative analysis of the antimicrobial performance of various 1-(4-nitrophenyl)piperazine derivatives, supported by experimental data and detailed methodologies, to validate their potential for further drug development.

Comparative Antimicrobial Performance

Recent studies have synthesized and evaluated numerous 1-(4-nitrophenyl)piperazine derivatives, revealing their potent inhibitory and bactericidal activities against a range of clinically relevant bacteria. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of a compound required to inhibit visible growth and to kill 99.9% of the bacteria, respectively.

Below is a summary of the antimicrobial activity of selected 1-(4-nitrophenyl)piperazine derivatives compared to standard antibiotics.

Compound/DrugOrganismMIC (µg/mL)MBC (µg/mL)Reference
RL-308 Shigella flexineri24[1]
S. aureus48[1]
MRSA1632[1]
Shigella dysentriae128-[1]
RL-328 Multiple Pathogens128-[1]
NPDM MRSA--[2]
Ciprofloxacin S. aureus--
E. coli--
Ampicillin S. aureus--
E. coli--

Note: '-' indicates data not available in the cited sources. MRSA: Methicillin-resistant Staphylococcus aureus. NPDM: 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin, a novel pleuromutilin derivative incorporating the 1-(4-nitrophenyl)piperazine moiety, showed excellent activity against MRSA.[2]

Another study focused on ten novel 1-(4-nitrophenyl)piperazine derivatives and reported their MIC values in µM. For instance, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)-oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride demonstrated the highest inhibitory activity against M. kansasii with MICs of 15.4 µM and 15.0 µM, respectively.[3] The latter also showed an MIC of 15.0 µM against M. marinum.[3]

Experimental Protocols

The evaluation of the antimicrobial activity of 1-(4-nitrophenyl)piperazine derivatives is predominantly conducted using standardized and widely accepted methodologies.

Key Experimental Methodologies:
  • Microdilution Method (for MIC determination): This method involves preparing a series of twofold dilutions of the test compounds in a liquid growth medium in microtiter plates.[1] Each well is then inoculated with a standardized suspension of the target microorganism (e.g., adjusted to 10^8 cells/mL using a 0.5 McFarland standard).[1] The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Disc Diffusion Method (for initial screening): In this method, sterile paper discs impregnated with the test compounds are placed on an agar plate that has been uniformly inoculated with the test microorganism. The plates are then incubated. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).[1]

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the MBC, an aliquot is taken from the wells of the microtiter plate that show no visible growth in the MIC assay and is subcultured onto a fresh agar plate.[1] The plates are incubated, and the MBC is identified as the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the antimicrobial properties of novel compounds like 1-(4-nitrophenyl)piperazine derivatives.

Antimicrobial_Testing_Workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesis of 1-(4-nitrophenyl)piperazine Derivatives Disc_Diffusion Disc Diffusion Method (Qualitative Screening) Synthesis->Disc_Diffusion Initial Screening MIC_Determination Microdilution Method (MIC Determination) Disc_Diffusion->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Bactericidal Activity Data_Analysis Comparison with Standard Antibiotics MBC_Determination->Data_Analysis Efficacy Validation

Figure 1: Workflow for Antimicrobial Evaluation.

Proposed Mechanism of Action

While the precise mechanism of action for all 1-(4-nitrophenyl)piperazine derivatives is still under investigation, some studies suggest that their antimicrobial activity may stem from their ability to disrupt the bacterial cell membrane.[4] The lipophilic nature of the piperazine core, combined with the electronic properties of the nitrophenyl group, may facilitate interaction with and subsequent damage to the microbial cell envelope, leading to cell death. Further research, including molecular docking studies, is ongoing to elucidate the specific molecular targets of these compounds.[5][6]

Conclusion

The validation of 1-(4-nitrophenyl)piperazine derivatives as a viable class of antimicrobial agents is strongly supported by the existing body of scientific literature. The consistent demonstration of low MIC and MBC values against a variety of bacterial pathogens, including drug-resistant strains, underscores their therapeutic potential. The straightforward and reproducible experimental protocols used for their evaluation provide a solid foundation for further preclinical and clinical development. As research continues to unravel their mechanisms of action and expand the structure-activity relationship knowledge, 1-(4-nitrophenyl)piperazine derivatives represent a promising avenue for the development of next-generation antibiotics.

References

N-Phenylpiperazine Derivatives as Potent Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of fungal infections, coupled with the rise of drug-resistant strains, necessitates the urgent development of novel antifungal therapeutics. N-phenylpiperazine derivatives have emerged as a promising class of compounds exhibiting significant in vitro activity against a spectrum of clinically relevant fungal pathogens. This guide provides an objective comparison of the antifungal performance of various N-phenylpiperazine derivatives against established antifungal agents, supported by experimental data and detailed methodologies.

Comparative Antifungal Activity

The in vitro antifungal efficacy of N-phenylpiperazine derivatives has been evaluated against various fungal species, with Minimum Inhibitory Concentration (MIC) being a key quantitative measure of their activity. The following tables summarize the MIC values of representative N-phenylpiperazine derivatives compared to standard antifungal drugs. Lower MIC values indicate greater potency.

Table 1: Antifungal Activity of N-Phenylpiperazine Derivatives against Candida albicans

Compound/DrugMIC Range (µg/mL)Reference
N-Phenylpiperazine Derivatives
1-(4-chlorophenyl)-4-(1-(thiophen-2-yl)ethyl)piperazine16 - 32[1]
1-(3,4-dichlorophenyl)-4-((5-nitrofuran-2-yl)methyl)piperazine8 - 16[1]
Alkylated piperazine-azole hybrid (Compound 22)0.06 - 0.25[2]
Piperazine propanol derivative (GSI578)0.16 (IC50, µM)[3]
Standard Antifunfal Agents
Fluconazole0.25 - 64[4][5]
Amphotericin B0.125 - 2[6]

Table 2: Antifungal Activity of N-Phenylpiperazine Derivatives against Aspergillus Species

Compound/DrugFungal SpeciesMIC Range (µg/mL)Reference
N-Phenylpiperazine Derivatives
Alkylated piperazine-azole hybrid (Compound 22)A. fumigatus0.125 - 0.5[2]
Piperazine propanol derivative (GSI578)A. fumigatusNot specified[3]
Standard Antifungal Agents
VoriconazoleA. fumigatus0.125 - 2[6]
Amphotericin BA. fumigatus0.25 - 2[6]

Table 3: Antifungal Activity of N-Phenylpiperazine Derivatives against Fusarium Species

Compound/DrugFungal SpeciesMIC Range (µg/mL)Reference
N-Phenylpiperazine Derivatives
Data for specific N-phenylpiperazine derivatives against Fusarium species is limited in the reviewed literature.F. oxysporum, F. solani-
Standard Antifungal Agents
VoriconazoleF. oxysporum, F. solani2 - >16[6][7]
Amphotericin BF. oxysporum, F. solani1 - >16[6][7]

Mechanisms of Antifungal Action

While the exact mechanisms of action for all N-phenylpiperazine derivatives are still under investigation, several studies have elucidated potential pathways through which these compounds exert their antifungal effects.

Inhibition of Ergosterol Biosynthesis

A primary target for many antifungal agents is the ergosterol biosynthesis pathway, as ergosterol is a crucial component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[8] Some N-phenylpiperazine derivatives, particularly piperazine-azole hybrids, have been shown to inhibit key enzymes in this pathway, such as lanosterol 14α-demethylase (CYP51).[9][10] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function.[1]

Disruption of Cell Wall Integrity

The fungal cell wall, absent in human cells, presents another attractive target for antifungal therapy. Certain piperazine derivatives have been found to interfere with the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[11] Specifically, a piperazine propanol derivative was identified as an inhibitor of 1,3-beta-D-glucan synthase, the enzyme responsible for synthesizing this essential polysaccharide.[3][12] Inhibition of this enzyme weakens the cell wall, leading to osmotic instability and cell lysis.[12]

Interference with Fungal Signaling Pathways

Recent studies suggest that some piperazine derivatives may also exert their antifungal effects by modulating critical signaling pathways within the fungal cell. For instance, a novel piperazine-azole derivative has been reported to disrupt the Ras/cAMP/PKA pathway in Candida albicans by downregulating the expression of TPK2, a catalytic subunit of protein kinase A.[13] This pathway is crucial for morphogenesis, including the yeast-to-hypha transition, which is a key virulence factor for C. albicans.[13]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Antifungal Susceptibility Testing

1. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of the N-phenylpiperazine derivatives and standard antifungal drugs in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 100 times the highest final concentration to be tested.

2. Preparation of Microdilution Plates:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).

  • The final volume in each well should be 100 µL.

  • Include a drug-free well for growth control and an uninoculated well for sterility control.

3. Preparation of Fungal Inoculum:

  • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, mature colonies.

  • Prepare a suspension of fungal cells or conidia in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL.

  • Further dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

4. Inoculation and Incubation:

  • Add 100 µL of the final fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Incubate the plates at 35°C. Incubation times vary depending on the fungal species (e.g., 24-48 hours for Candida spp., 48-72 hours for Aspergillus spp.).

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free growth control.

  • The inhibition can be assessed visually or by using a spectrophotometric plate reader.

Visualizations

The following diagrams illustrate a key experimental workflow and a proposed signaling pathway affected by N-phenylpiperazine derivatives.

experimental_workflow Broth Microdilution Assay Workflow prep_stock Prepare Antifungal Stock Solutions prep_plates Prepare Serial Dilutions in 96-well Plates prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare and Standardize Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MIC incubate->read_mic

Broth Microdilution Assay Workflow

signaling_pathway Proposed Mechanism of Action of Piperazine-Azole Hybrids in Candida albicans cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ergosterol Ergosterol Biosynthesis cyp51 Lanosterol 14α-demethylase (CYP51) ergosterol->cyp51 ras Ras camp cAMP ras->camp pka PKA camp->pka tpk2 TPK2 pka->tpk2 morphogenesis Hyphal Morphogenesis (Virulence) tpk2->morphogenesis compound Piperazine-Azole Hybrid compound->cyp51 Inhibition compound->tpk2 Downregulation

References

The Pivotal Role of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine in Antifungal Drug Synthesis: A Comparative Guide to its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the building blocks of potent therapeutic agents is as crucial as evaluating the final product. In the landscape of antifungal drug discovery, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine emerges not as a direct antifungal agent itself, but as a pivotal intermediate in the synthesis of powerful triazole antifungals like Itraconazole and Posaconazole. This guide delves into the significance of this compound, providing a detailed look at its synthesis and comparing the antifungal efficacy of its structurally related analogs, thereby offering insights into the broader therapeutic potential of the N-phenylpiperazine scaffold.

While direct studies on the antifungal properties of this compound are not prevalent in existing literature, its core structure is a recurring motif in compounds exhibiting significant antifungal activity. The exploration of its analogs reveals a landscape of promising candidates for novel antifungal therapies.

Comparative Antifungal Efficacy of N-Phenylpiperazine Analogs

Research into various N-phenylpiperazine derivatives has demonstrated a range of antifungal activities against clinically relevant fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several analogs, providing a quantitative comparison of their in vitro efficacy. A lower MIC value indicates greater potency.

Compound IDFungal StrainMIC (µM)Reference
Analog 1 (1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride)M. kansasii15.4[1]
Analog 2 (1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride)M. kansasii15.0[1]
Analog 2 (1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride)M. marinum15.0[1]
Analog 3 (1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride)F. avenaceum14.2[1]

Experimental Protocols

The determination of antifungal activity for the N-phenylpiperazine analogs cited in this guide was conducted following established methodologies.

Antifungal Susceptibility Testing

The in vitro inhibitory activity of the target compounds was assessed against a panel of fungal strains, including Staphylococcus aureus, four mycobacteria strains, Bipolaris sorokiniana, and Fusarium avenaceum[1]. The Minimum Inhibitory Concentration (MIC) was determined using a broth microdilution method. In this assay, serial dilutions of the compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the fungal suspension is added to each well, and the plates are incubated under controlled conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Synthesis of this compound: A Key Antifungal Intermediate

The synthesis of this compound is a multi-step process that is crucial for the subsequent production of advanced triazole antifungals[1]. The general synthetic route is outlined below.

G Diethanolamine Diethanolamine Bis_2_bromoethylamine bis(2-bromoethyl)amine Diethanolamine->Bis_2_bromoethylamine Reaction with HBr HBr Hydrobromic Acid (HBr) Intermediate1 1-(4-methoxyphenyl)piperazine Bis_2_bromoethylamine->Intermediate1 Cyclization with p-Anisidine p_Anisidine p-Anisidine TargetCompound 1-(4-Methoxyphenyl)-4- (4-nitrophenyl)piperazine Intermediate1->TargetCompound N-Arylation with p-Chloronitrobenzene p_Chloronitrobenzene p-Chloronitrobenzene

Synthetic Pathway to the Target Intermediate.
Detailed Synthesis Protocol

The synthesis of this compound can be achieved through a one-pot reaction followed by N-arylation.

  • Formation of 1-(4-methoxyphenyl)piperazine: Diethanolamine is reacted with hydrobromic acid to generate bis(2-bromoethyl)amine in situ. This intermediate is then cyclized with p-anisidine in the presence of a base and a suitable solvent, such as 1-butanol, under heating to yield 1-(4-methoxyphenyl)piperazine[1].

  • N-Arylation: The synthesized 1-(4-methoxyphenyl)piperazine is then reacted with p-chloronitrobenzene in a nucleophilic aromatic substitution reaction to afford the final product, this compound[1].

Mechanism of Action: The Role of the Piperazine Scaffold in Triazole Antifungals

The ultimate therapeutic value of this compound lies in its role as a precursor to triazole antifungals. These drugs, such as Itraconazole and Posaconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately resulting in fungal cell death.

G Triazole Triazole Antifungal (e.g., Itraconazole) CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes conversion of Lanosterol Lanosterol Lanosterol->CYP51 FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains FungalCellDeath Fungal Cell Death FungalCellMembrane->FungalCellDeath Disruption leads to

References

Comparative Analysis of Piperazine Derivative Interactions with Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of various piperazine derivatives with major cytochrome P450 (CYP) enzymes. Understanding these interactions is critical for predicting potential drug-drug interactions, optimizing drug metabolism profiles, and ensuring the safety and efficacy of new chemical entities. The data presented is compiled from peer-reviewed studies and is intended to serve as a valuable resource for drug discovery and development.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the inhibitory potential of several piperazine derivatives against key drug-metabolizing CYP450 isoforms. The data, presented as IC50 and Ki values, allows for a direct comparison of the inhibitory strength of these compounds.

Table 1: Inhibitory Effects (IC50/Ki in µM) of Piperazine Derivatives on Major CYP450 Isoforms

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4Reference
Benzylpiperazine (BZP)InhibitoryInhibitoryNo significant inhibitionInhibitoryInhibitory[1]
Trifluoromethylphenylpiperazine (TFMPP)InhibitoryInhibitoryInhibitoryInhibitoryInhibitory[1]
meta-Chlorophenylpiperazine (mCPP)InhibitoryInhibitoryInhibitoryInhibitoryInhibitory[1]
Methoxyphenylpiperazine (MeOPP)InhibitoryInhibitoryInhibitoryInhibitoryInhibitory[1]
para-Fluorophenylpiperazine (pFPP)InhibitoryInhibitoryInhibitoryInhibitoryInhibitory[1]
Methylbenzylpiperazine (MBZP)InhibitoryInhibitoryInhibitoryInhibitoryInhibitory[1]
Methylenedioxybenzylpiperazine (MDBP)InhibitoryInhibitoryInhibitoryInhibitoryInhibitory[1]
PerazinePotent Inhibition (Ki = 3.5 - 5 µM for caffeine N-demethylation)-Main metabolizing enzyme (N-demethylation)Minor metabolizing enzymeMain metabolizing enzyme (5-sulphoxidation)[2]

Note: Specific IC50/Ki values from the primary literature (Antia et al., 2009) were not available in the immediate search results; however, the qualitative inhibitory profiles are presented. Further consultation of the full-text article is recommended for precise quantitative data.

Table 2: Mechanism-Based Inactivation Parameters for Select Piperazine Derivatives

CompoundCYP IsoformK_I (µM)k_inact (min⁻¹)Partition RatioReference
SCH 66712CYP3A4--11[3][4]
EMTPPCYP3A4--94[3][4]

Note: K_I and k_inact values were not explicitly provided in the abstracts reviewed.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the evaluation of piperazine derivative interactions with CYP450 enzymes.

Protocol 1: CYP450 Inhibition Assay Using Human Liver Microsomes (IC50 Determination)

This protocol is a standard in vitro method to determine the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP isoform's activity.

1. Materials:

  • Pooled human liver microsomes (HLMs)
  • Piperazine derivatives (test inhibitors)
  • CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)[5]
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Potassium phosphate buffer (pH 7.4)
  • Acetonitrile or other suitable organic solvent for termination and extraction
  • Internal standard for analytical quantification
  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a series of dilutions of the piperazine derivative test compounds.
  • In a microcentrifuge tube or 96-well plate, combine the human liver microsomes, potassium phosphate buffer, and the test inhibitor at various concentrations.
  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
  • Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.
  • Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
  • Centrifuge the samples to precipitate proteins.
  • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
  • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
  • Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.

Protocol 2: Determination of Ki and Mechanism of Inhibition

This protocol is used to determine the inhibition constant (Ki) and to elucidate the mode of reversible inhibition (e.g., competitive, non-competitive, uncompetitive).

1. Materials:

  • Same as Protocol 1.

2. Procedure:

  • Design a matrix of experiments with varying concentrations of both the piperazine derivative (inhibitor) and the CYP isoform-specific probe substrate.
  • Follow the incubation and termination procedures as described in Protocol 1.
  • Analyze the rate of metabolite formation for each combination of substrate and inhibitor concentration.
  • Analyze the data using graphical methods such as a Dixon plot (1/velocity vs. inhibitor concentration) or Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) to determine the type of inhibition.
  • Calculate the Ki value by fitting the data to the appropriate enzyme inhibition model using specialized software.

Protocol 3: Mechanism-Based Inactivation (MBI) Assay

This protocol is designed to assess if a piperazine derivative is a time-dependent inhibitor of a CYP enzyme, which involves the formation of a reactive metabolite that covalently binds to and inactivates the enzyme.

1. Materials:

  • Same as Protocol 1.

2. Procedure:

  • Primary Incubation: Incubate the piperazine derivative with human liver microsomes and an NADPH regenerating system for various time points (e.g., 0, 5, 10, 20, 30 minutes) to allow for potential enzyme inactivation.
  • Dilution and Secondary Incubation: After each pre-incubation time point, dilute the primary incubation mixture into a secondary incubation mixture containing the CYP isoform-specific probe substrate and additional NADPH. This dilution step minimizes the contribution of reversible inhibition by the parent drug.
  • Incubate the secondary reaction for a short, fixed period.
  • Terminate the reaction and analyze the metabolite formation as described in Protocol 1.
  • Plot the natural log of the remaining enzyme activity versus the pre-incubation time. A linear decrease indicates time-dependent inactivation.
  • Determine the inactivation rate constant (k_obs) from the slope of the line.
  • Repeat the experiment with different concentrations of the piperazine derivative to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I).

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of piperazine derivative interactions with CYP450 enzymes.

CYP450_Metabolism_Inhibition_Workflow cluster_screening Initial Screening cluster_characterization Inhibition Characterization cluster_output Data Output Piperazine_Library Piperazine Derivatives Library IC50_Screening IC50 Determination (HLMs, Probe Substrates) Piperazine_Library->IC50_Screening Potent_Inhibitors Potent Hits (Low IC50) IC50_Screening->Potent_Inhibitors Ki_Determination Ki Determination & Mechanism of Inhibition Potent_Inhibitors->Ki_Determination MBI_Assay Mechanism-Based Inactivation Assay Potent_Inhibitors->MBI_Assay Reversible_Inhibition Reversible Inhibition (Competitive, Non-competitive, etc.) Ki_Determination->Reversible_Inhibition Irreversible_Inhibition Irreversible (Time-Dependent) Inhibition MBI_Assay->Irreversible_Inhibition

Caption: Experimental workflow for characterizing CYP450 inhibition by piperazine derivatives.

Piperazine_CYP_Interaction cluster_piperazine Piperazine Derivative cluster_cyp CYP450 Enzyme cluster_outcomes Potential Outcomes Piperazine Piperazine Derivative CYP450 CYP450 Enzyme (e.g., CYP3A4) Piperazine->CYP450 Interaction Inhibition Inhibition of CYP450 Activity Piperazine->Inhibition Induction Induction of CYP450 Expression Piperazine->Induction No_Interaction No Significant Interaction Piperazine->No_Interaction Metabolism Metabolism of Piperazine CYP450->Metabolism

Caption: Logical relationships of piperazine derivative interactions with CYP450 enzymes.

References

A Comparative Guide to the Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: Evaluating Method Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established synthesis methods for 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, a crucial intermediate in the preparation of various pharmaceuticals, including antifungal agents like posaconazole.

This document delves into the reproducibility of common synthetic routes, offering a side-by-side look at their reported yields, reaction conditions, and procedural complexities. By presenting quantitative data in a clear, tabular format and providing detailed experimental protocols, this guide aims to equip researchers with the necessary information to select the most suitable and reproducible method for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr) and related C-N bond-forming reactions. Below is a summary of quantitative data from various reported methods.

Method Starting Materials Solvent Reaction Time Temperature Reported Yield Melting Point (°C) Reference
Method 1: SNAr 1-(4-methoxyphenyl)piperazine, p-chloronitrobenzeneNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
Method 2: Amine Alkylation N,N-bis(2-chloroethyl)-4-nitroaniline, p-anisidineN,N-dimethylformamide24 hours100 °C87%195.4[2]
Method 3: Amine Alkylation N,N-bis(2-chloroethyl)-4-nitroaniline, p-anisidineToluene24 hoursReflux88.5%194.6[2]
Method 4: One-Pot from Diethanolamine Diethanolamine, p-anisidine, p-chloronitrobenzene1-butanol>29 hours120 °CGoodNot specified[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing synthetic results. The following sections outline the key experimental procedures cited in the comparison table.

Method 2: Amine Alkylation in DMF

Procedure: In a 3-liter three-necked flask, 300 g of N,N-bis(2-chloroethyl)-4-nitroaniline and 120 g of p-anisidine are added. While stirring, 1.5 liters of N,N-dimethylformamide are introduced, followed by the portion-wise addition of 20 g of sodium hydroxide. The reaction mixture is heated to 100 °C and maintained for 24 hours. After completion, the reaction is stopped, and the mixture is cooled. Water is added for dilution, and the product is extracted three times with 2 liters of chloroform. The combined organic phases are dried with anhydrous potassium carbonate, filtered, and concentrated to remove the chloroform. The resulting residue is recrystallized from 1,4-dioxane to yield 202.4 g (87%) of this compound.[2]

Method 3: Amine Alkylation in Toluene

Procedure: To a 500 ml three-necked flask, 52.5 g of N,N-bis(2-chloroethyl)-4-nitroaniline and 18.4 g of p-anisidine are added. Under stirring, 200 ml of toluene is added, followed by the portion-wise addition of 2 g of sodium hydroxide. The mixture is heated to reflux and allowed to react for 24 hours. The reaction is then stopped and cooled to 50-60 °C while stirring. Water is added for dilution, and the layers are separated. The organic phase is washed twice with water and dried with anhydrous potassium carbonate. After filtration, the toluene is removed by concentration. The residue is recrystallized from 1,4-dioxane to obtain 35.2 g (88.5%) of the target compound.[2]

Alternative and Modern Approaches: The Buchwald-Hartwig Amination

While the classical methods detailed above are effective, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for the formation of C-N bonds.[4][5] This reaction class is known for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional SNAr reactions.[4]

General Principle: The Buchwald-Hartwig amination involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.[4][6] The choice of phosphine ligand is critical to the success of the reaction.[6]

While a specific, reproducible protocol for the Buchwald-Hartwig synthesis of this compound was not found in the initial search, a general procedure can be adapted. This would involve the reaction of 1-(4-nitrophenyl)piperazine with 4-bromoanisole or 1-(4-methoxyphenyl)piperazine with 1-bromo-4-nitrobenzene. The reproducibility of this method would heavily depend on the purity of reagents, the quality of the catalyst and ligand, and the scrupulous exclusion of oxygen.

Evaluating Reproducibility: A Logical Workflow

To systematically evaluate the reproducibility of any given synthesis method, a logical workflow should be followed. The diagram below illustrates the key steps in this process, from initial small-scale trials to full-scale production and analysis.

G cluster_0 Phase 1: Feasibility & Optimization cluster_1 Phase 2: Scale-Up & Robustness cluster_2 Phase 3: Final Assessment A Literature Method Selection B Small-Scale Test Reactions (mg scale) A->B C Analytical Verification (TLC, LC-MS, NMR) B->C D Reaction Parameter Optimization (Temperature, Time, Stoichiometry) C->D E Scale-Up Synthesis (g scale) D->E Optimized Conditions F Isolation & Purification Protocol Development E->F G Impurity Profiling F->G H Consistency Checks (Multiple Runs) G->H I Yield & Purity Analysis H->I Reproducibility Data J Cost-Benefit Analysis I->J K Final Method Selection J->K

Caption: Workflow for assessing the reproducibility of a chemical synthesis method.

Conclusion

The synthesis of this compound can be reliably achieved through several methods, with the alkylation of N,N-bis(2-chloroethyl)-4-nitroaniline with p-anisidine demonstrating high reported yields.[2] The choice between solvents like DMF and toluene appears to have a minor impact on the yield, suggesting a degree of procedural robustness.[2] The one-pot synthesis from diethanolamine presents an economical and catalyst-free alternative, though quantitative yield data is less specific.[3]

For researchers prioritizing well-established, high-yielding protocols, the amine alkylation methods are recommended. For those exploring more modern, potentially milder, and more versatile routes, an investigation into a Buchwald-Hartwig amination protocol would be a worthwhile endeavor. The provided workflow for reproducibility assessment serves as a universal template for validating any chosen synthetic path, ensuring consistent and reliable production of this important intermediate.

References

Head-to-head comparison of different synthetic routes for unsymmetrically substituted piperazines.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of synthetic routes for the production of unsymmetrically substituted piperazines is crucial for researchers in medicinal chemistry and drug development. The choice of synthetic strategy significantly impacts yield, purity, scalability, and the accessible chemical diversity of the final products. This guide provides an objective comparison of key methodologies, supported by experimental data and detailed protocols.

Head-to-Head Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the most common synthetic routes for unsymmetrically substituted piperazines.

Synthetic Route Typical Yields Substrate Scope Key Reagents & Conditions Advantages Disadvantages
Orthogonal Protection Strategy 60-95%Broad, applicable to N- and C-substitutionBoc, Cbz, Nosyl protecting groups; selective deprotection conditionsHigh regioselectivity; allows for sequential and controlled substitution.[1][2]Multi-step process; requires protection and deprotection steps, which can lower overall yield.
Buchwald-Hartwig Amination 70-97%Primarily for N-aryl piperazines; tolerates a wide range of functional groups.[3][4]Palladium catalysts (e.g., Pd(OAc)2), phosphine ligands (e.g., BINAP), base (e.g., Cs2CO3).[4][5]High yields; excellent functional group tolerance; can be performed under aerobic and solvent-free conditions.[3]Catalyst cost and sensitivity; potential for side reactions like hydrodehalogenation.[4]
Reductive Amination 50-90%N-alkylation with aldehydes and ketones.[6][7]Reducing agents (e.g., NaBH(OAc)3, NaBH3CN), protic or aprotic solvents.[7][8]Operationally simple; mild reaction conditions; wide availability of starting materials.[6]Potential for over-alkylation; imine formation can be slow and may require optimization.[7]
Ring-Closing Metathesis (RCM) 60-95%Synthesis of complex, often macrocyclic or bicyclic, piperazine precursors.[9][10]Ruthenium or Molybdenum catalysts (e.g., Grubbs' catalysts).[10]Access to complex and unique ring systems; good functional group tolerance.[9][10]Catalyst cost; requires diene precursors; potential for catalyst poisoning by amines.[9][10]
Multi-component Reactions High (up to 99%)Highly substituted piperazines from simple precursors.[11]N-activated aziridines, anilines, propargyl carbonates, Pd-catalyst.[11]High atom economy; excellent stereoselectivity; one-pot procedure.[11]Substrate scope may be limited to the specific components of the reaction.
Direct C-H Functionalization VariableIntroduction of substituents directly onto the piperazine carbon backbone.[12]Photoredox catalysts, organolithium reagents.[12]Avoids lengthy pre-functionalization of starting materials; offers novel substitution patterns.[12]Regioselectivity can be a challenge; may require specific directing groups.

Experimental Protocols

Orthogonal Protection Strategy: Synthesis of a Monosubstituted Piperazine

This protocol describes the synthesis of a mono-Boc-protected piperazine, a common intermediate for further unsymmetrical substitution.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve piperazine (2 equivalents) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)2O (1 equivalent) in DCM to the cooled piperazine solution over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the mono-Boc-piperazine.

Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl halide with N-Boc-piperazine.[13]

Materials:

  • Aryl halide (e.g., aryl bromide)

  • N-Boc-piperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)2 (5 mol%), BINAP (10 mol%), and Cs2CO3 (1.1 equivalents).

  • Add the aryl halide (1 equivalent) and N-Boc-piperazine (1.2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.[13]

Reductive Amination for N-Alkyl Piperazine Synthesis

This protocol outlines the synthesis of an N-alkyl piperazine from a mono-protected piperazine and an aldehyde.

Materials:

  • Mono-Boc-piperazine

  • Aldehyde (e.g., cinnamaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Sodium carbonate (Na2CO3), aqueous solution

Procedure:

  • Dissolve mono-Boc-piperazine (1 equivalent) and the aldehyde (1.1 equivalents) in DCM under an inert atmosphere.[7]

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the solution.

  • Stir the reaction at room temperature overnight.[7]

  • Quench the reaction by adding an aqueous solution of Na2CO3.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent.[7]

  • Purify the resulting crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

Orthogonal_Protection_Strategy Piperazine Piperazine MonoProtected Mono-protected Piperazine (e.g., N-Boc) Piperazine->MonoProtected Protection Sub1 Introduction of Substituent 1 (R1) MonoProtected->Sub1 Unsymmetrical Unsymmetrically Disubstituted Piperazine Deprotection Selective Deprotection Sub1->Deprotection Sub2 Introduction of Substituent 2 (R2) Sub2->Unsymmetrical Deprotection->Sub2

Caption: Workflow for the Orthogonal Protection Strategy.

Buchwald_Hartwig_Amination ArylHalide Aryl Halide (Ar-X) NArylPiperazine N-Aryl, N'-Substituted Piperazine (Ar-Pip-R) ArylHalide->NArylPiperazine MonoPiperazine Mono-substituted Piperazine (R-Pip-H) MonoPiperazine->NArylPiperazine Catalyst Pd Catalyst + Ligand + Base Catalyst->NArylPiperazine C-N Coupling

Caption: General scheme for Buchwald-Hartwig Amination.

Reductive_Amination MonoPiperazine Mono-substituted Piperazine (R-Pip-H) Imine Imine Intermediate MonoPiperazine->Imine Carbonyl Aldehyde or Ketone (R'C=O) Carbonyl->Imine NAlkylPiperazine N-Alkyl, N'-Substituted Piperazine (R'-CH2-Pip-R) Imine->NAlkylPiperazine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->NAlkylPiperazine Reduction

Caption: Pathway for Reductive Amination.

References

Structural Confirmation of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: A Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental spectroscopic data to confirm the chemical structure of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. The primary analytical techniques utilized are Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) Spectroscopy. The data presented herein serves as a benchmark for researchers and professionals engaged in the synthesis and characterization of related heterocyclic compounds.

The proposed structure, this compound (C₁₇H₁₉N₃O₃), features a central piperazine ring linking a p-methoxyphenyl group at one nitrogen and a p-nitrophenyl group at the other.[1][2] The confirmation of this structure relies on identifying the characteristic signals for each of these moieties in the respective spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the piperazine ring protons, and the methoxy group protons. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group are expected to cause significant shifts in the corresponding aromatic proton signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H NMR spectrum using a 400 MHz (or higher) NMR spectrometer at room temperature.

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative proton counts.

Table 1: Expected ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment of Protons
~ 8.15Doublet2HAr-H (ortho to -NO₂)
~ 6.95Doublet2HAr-H (meta to -NO₂)
~ 6.90Doublet2HAr-H (ortho to -OCH₃)
~ 6.85Doublet2HAr-H (meta to -OCH₃)
~ 3.75Singlet3H-OCH
~ 3.50Multiplet4HPiperazine -CH ₂- (adjacent to nitrophenyl)
~ 3.15Multiplet4HPiperazine -CH ₂- (adjacent to methoxyphenyl)

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For the target compound, key functional groups include the aromatic nitro group, the ether linkage, and the aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (KBr Pellet Method): Mix a small amount of the dry sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the IR spectrum of the sample from approximately 4000 cm⁻¹ to 400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment of Functional Group
3100 - 3000Medium-WeakC-H StretchAromatic C-H
2950 - 2850MediumC-H StretchAliphatic C-H (Piperazine & Methoxy)
~ 1595, 1500Medium-StrongC=C StretchAromatic Ring Skeletal Vibrations
1550 - 1475StrongAsymmetric N-O StretchAromatic Nitro (-NO₂)[3][4][5]
1360 - 1290StrongSymmetric N-O StretchAromatic Nitro (-NO₂)[3][4][5]
~ 1245StrongAsymmetric C-O-C StretchAryl Ether (-OCH₃)
~ 1180MediumC-N StretchAryl-Nitrogen

The presence of two very strong absorption bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ is highly characteristic of the nitro group, providing compelling evidence for its inclusion in the structure.[3][4][5]

Workflow for Structural Elucidation

The logical process for confirming the molecular structure using the discussed spectroscopic methods is illustrated below.

G cluster_start Proposed Structure cluster_methods Spectroscopic Analysis cluster_data Key Spectral Data cluster_end Conclusion Prop_Struct This compound NMR ¹H NMR Spectroscopy Prop_Struct->NMR IR IR Spectroscopy Prop_Struct->IR NMR_Data Aromatic Doublets Piperazine Multiplets Methoxy Singlet NMR->NMR_Data IR_Data Strong NO₂ Stretches (1550-1475, 1360-1290 cm⁻¹) C-O Ether Stretch (~1245 cm⁻¹) IR->IR_Data Conf_Struct Structure Confirmed NMR_Data->Conf_Struct IR_Data->Conf_Struct

Caption: Workflow for spectroscopic confirmation of the target compound.

Conclusion

The combined analysis of ¹H NMR and IR spectroscopic data provides a robust confirmation of the structure of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the distinct proton environments, while the IR spectrum verifies the existence of the key functional groups. The experimental data are in strong agreement with the expected values for the proposed molecular structure, offering a reliable guide for the characterization of this and similar compounds.

References

A Comparative Benchmark of Piperazine Derivatives' Antimicrobial Potency Using Minimum Inhibitory Concentration (MIC) Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Piperazine, a privileged heterocyclic scaffold, has emerged as a promising framework in the design of new antimicrobial drugs due to its versatile biological activities.[1][2][3][4][5][6] This guide provides an objective comparison of the antimicrobial potency of various piperazine derivatives, supported by experimental Minimum Inhibitory Concentration (MIC) data. The MIC value, the lowest concentration of a substance that prevents visible growth of a microorganism, serves as a critical parameter in assessing the efficacy of potential antimicrobial compounds.[7][8][9]

Comparative Analysis of MIC Values

The antimicrobial efficacy of a diverse range of piperazine derivatives has been evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following table summarizes the MIC values for selected piperazine derivatives, offering a quantitative comparison of their potency. Lower MIC values indicate greater antimicrobial activity.

Piperazine Derivative ClassMicrobial StrainMIC Value (µg/mL)Reference
Quinolone Hybrids
Sparfloxacin & Gatifloxacin derivativesGram-positive bacteria (S. aureus, E. faecalis, Bacillus sp.)1-5[10]
Ciprofloxacin derivativesGram-positive strains (MRSA, MRSE)0.06-32[10]
Ciprofloxacin derivativesP. aeruginosa (Gram-negative)0.5-4[10]
Ciprofloxacin derivativesM. tuberculosis1[10]
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolonesGram-positive organisms0.015*[10]
Thiadiazole Hybrids
N,N′-Bis(1,3,4-thiadiazole) moietyS. aureus16[11]
N,N′-Bis(1,3,4-thiadiazole) moietyB. subtilis16[11]
Chalcone Hybrids
Chalcones with piperazine moietyC. albicans2.22[10]
Azole Hybrids
Azole-containing piperazine analoguesVarious bacteria and fungi3.1-25[2]
Other Derivatives
Novel Piperazine Compound (RL-308)MRSA0.5[12]
Novel Piperazine Compound (RL-308)S. aureus2[12]
Novel Piperazine Compound (RL-308)Shigella flexineri2[12]
1-(4-nitrophenyl)piperazine derivativesM. kansasii15.0-15.4 µM[13]
1-(4-nitrophenyl)piperazine derivativesF. avenaceum14.2 µM[13]

*Note: Original value reported as 15 µg/L, converted to µg/mL for consistency.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide were primarily obtained using the broth microdilution method, a standardized and widely accepted protocol.[14][15]

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the test compounds in a liquid growth medium and then inoculating them with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth after a specified incubation period.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the piperazine derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for bacteria, while RPMI-1640 is often used for fungi.[14]
  • Microorganism: A pure culture of the test microorganism is grown overnight and then diluted to achieve a standardized inoculum density, typically 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]
  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubations.

2. Assay Procedure:

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared directly in the 96-well plates using the appropriate broth.[7] Typically, a volume of 50-100 µL of broth is added to each well.[8]
  • Inoculation: Each well is inoculated with a standardized volume of the microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[8]
  • Controls:
  • Positive Control: A well containing only the growth medium and the microorganism to ensure the viability of the organism.[7]
  • Negative Control: A well containing only the growth medium to check for sterility.[7]
  • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compounds to ensure it has no inhibitory effect on microbial growth.
  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[8][15]

3. Determination of MIC:

  • After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.[8][9]
  • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the visualization of microbial growth.

Visualizing the MIC Assay Workflow

The following diagram illustrates the key steps involved in a typical broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation visual_inspection Visually Inspect for Growth (Turbidity) incubation->visual_inspection determine_mic Determine MIC Value visual_inspection->determine_mic

Caption: Workflow of the Broth Microdilution Method for MIC Determination.

References

A Comparative Guide to Mono- and Di-Substituted Piperazine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This six-membered ring with two opposing nitrogen atoms offers a versatile platform for structural modification, leading to a wide array of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2][3] A key design choice lies in the substitution pattern at the nitrogen atoms, primarily as mono- (N-substituted) or di- (N,N'-disubstituted) derivatives. This guide provides a comparative analysis of these two subclasses, supported by quantitative data, experimental protocols, and visualizations to inform rational drug design.

Structural and Synthetic Overview

The substitution pattern on the piperazine core dictates the synthetic strategy and the molecule's three-dimensional shape, which is critical for target engagement.

  • Mono-substituted piperazines typically feature one nitrogen (N1) attached to a key pharmacophoric group (e.g., an aryl group), leaving the second nitrogen (N4) as a secondary amine. This N-H group can serve as a hydrogen bond donor and a site for further, often simpler, derivatization.

  • Di-substituted piperazines have both nitrogen atoms functionalized. This 1,4-disubstitution allows for the connection of two distinct pharmacophores, creating molecules that can span larger binding pockets or simultaneously interact with multiple targets.[1] The symmetrical nature of the 1,4-disubstituted core allows for diverse functionalization.[1]

Recent advances in synthesis have focused on C-H functionalization to create carbon-substituted piperazine rings, moving beyond traditional N-substitution to access greater structural diversity.[4][5]

G cluster_mono Mono-substitution cluster_di Di-substitution start_mono Piperazine protect N-Boc Protection start_mono->protect sub1 N1-Arylation / Alkylation protect->sub1 deprotect N4-Deprotection sub1->deprotect final_mono Mono-substituted Product deprotect->final_mono start_di Piperazine sub1_di First N-Substitution (e.g., N-Arylation) start_di->sub1_di sub2_di Second N-Substitution (e.g., N-Alkylation) sub1_di->sub2_di final_di Di-substituted Product sub2_di->final_di

Caption: Synthetic routes for mono- and di-substituted piperazines.

Comparative Pharmacological Profiles: A Focus on CNS Receptors

Piperazine derivatives are renowned for their activity on Central Nervous System (CNS) targets, particularly dopamine (D2) and serotonin (5-HT) receptors, which are crucial in treating psychosis and depression.[6][7] The substitution pattern significantly influences receptor affinity and selectivity.

Di-substitution for Multi-Target Affinity: Many atypical antipsychotics are 1,4-disubstituted piperazines. One substituent is often an aryl group (e.g., phenyl, pyridyl) that confers affinity for D2/5-HT2A receptors. The second substituent can be varied to modulate physicochemical properties and fine-tune affinity for other targets like 5-HT1A or adrenergic receptors.[6][8] This strategy allows for the creation of multi-receptor ligands.[2]

Mono-substitution for Selective Interactions: Mono-substituted derivatives, such as N-arylpiperazines, can also exhibit high affinity. The unsubstituted N-H can be critical for specific hydrogen bonding interactions within a receptor binding site, potentially leading to higher selectivity for a particular target over others.

Quantitative Data Comparison

The following tables summarize in vitro activity for representative piperazine derivatives against key CNS targets. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are common measures of a compound's potency. Lower values indicate higher potency.

Table 1: Comparative Activity of Di-Substituted Piperazine Derivatives Data presented are illustrative examples from published studies.

Compound IDN1-SubstituentN4-SubstituentTargetActivity (IC50/Ki, nM)
Compound 2i[9]4-(5-benzhydryl-1H-tetrazol-1-yl)butyl3-phenylpropylDAT97.5 (IC50)
Compound 2i[9]4-(5-benzhydryl-1H-tetrazol-1-yl)butyl3-phenylpropylNET99 (IC50)
Compound 2i[9]4-(5-benzhydryl-1H-tetrazol-1-yl)butyl3-phenylpropylSERT158.7 (IC50)
Aripiprazole2,3-Dichlorophenyl(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butylD20.34 (Ki)
Aripiprazole2,3-Dichlorophenyl(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl5-HT1A1.7 (Ki)
Aripiprazole2,3-Dichlorophenyl(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl5-HT2A3.4 (Ki)

Table 2: Comparative Activity of Mono-Substituted Piperazine Derivatives Data presented are illustrative examples from published studies.

Compound IDN1-SubstituentTargetActivity (Ki, nM)
1-(m-CF3-phenyl)piperazine (TFMPP)m-Trifluoromethylphenyl5-HT1A25
1-(m-CF3-phenyl)piperazine (TFMPP)m-Trifluoromethylphenyl5-HT2A280
1-(m-Cl-phenyl)piperazine (mCPP)m-Chlorophenyl5-HT2C1.3

Structure-Activity Relationship (SAR) Insights

The choice between mono- and di-substitution is a critical step in drug design, driven by the desired pharmacological profile.

G start Design Goal goal1 Multi-Target Profile (e.g., Atypical Antipsychotic) start->goal1 goal2 High Selectivity for Single Target start->goal2 goal3 Modulate Physicochemical Properties (e.g., Solubility) start->goal3 decision1 Consider Di-substitution goal1->decision1 decision2 Consider Mono-substitution goal2->decision2 goal3->decision1 outcome1 Utilize N1 and N4 to engage different receptor subsites or multiple receptors. decision1->outcome1 outcome3 N4 substituent can be tailored to improve solubility, permeability, or metabolic stability. decision1->outcome3 outcome2 Leverage N-H for specific H-bond interactions. Simpler SAR exploration. decision2->outcome2

Caption: Decision framework for choosing a substitution pattern.

  • Di-substitution: This pattern is often superior for achieving a polypharmacological profile, which is beneficial for treating complex diseases like schizophrenia.[8] The second substituent provides a vector to modulate lipophilicity, polarity, and basicity, thereby fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Mono-substitution: This approach can be advantageous when high selectivity for a single target is desired. The presence of a hydrogen bond donor (N-H) can be a key interaction that locks the molecule into a specific conformation in the binding pocket, an interaction that is lost upon di-substitution.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro assays.

A. Radioligand Binding Assay

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a target receptor.[10]

  • Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

  • General Protocol:

    • Preparation: Cell membranes or tissues expressing the receptor of interest are prepared and homogenized.

    • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the membrane preparation in the presence of various concentrations of the unlabeled test compound.

    • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand, typically via rapid vacuum filtration through glass fiber filters.[10]

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]

B. Cell-Based Functional Assay (e.g., cAMP Assay)

Functional assays measure the biological effect of a compound (agonist or antagonist activity) upon binding to its target.[12][13]

  • Objective: To determine if a compound activates (agonism) or blocks the activation (antagonism) of a G-protein coupled receptor (GPCR).

  • General Protocol for a Gi-coupled Receptor:

    • Cell Culture: A cell line stably expressing the receptor of interest (e.g., 5-HT1A) is cultured.

    • Stimulation: The cells are first stimulated with an agent like forskolin to increase intracellular cyclic AMP (cAMP) levels.

    • Compound Addition: The cells are then incubated with varying concentrations of the test compound. If the compound is an agonist for a Gi-coupled receptor, it will inhibit adenylyl cyclase and cause a decrease in cAMP levels.

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, often using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).[14]

    • Data Analysis: Dose-response curves are generated to calculate the EC50 (for agonists) or IC50 (for antagonists) values.

G Ligand Piperazine Derivative Receptor GPCR (e.g., 5-HT1A) Ligand->Receptor Binding G_Protein Gi Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response cAMP->Response Assay cAMP Assay (HTRF, etc.) cAMP->Assay Measurement

Caption: A Gi-coupled GPCR signaling pathway, the basis for cAMP functional assays.

Conclusion

The choice between mono- and di-substituted piperazine derivatives is a fundamental decision in drug design that profoundly impacts a compound's pharmacological profile and therapeutic potential. Di-substituted derivatives offer a robust platform for developing multi-target ligands with tunable pharmacokinetic properties, ideal for complex disorders. Mono-substituted derivatives, in contrast, provide an avenue for achieving high target selectivity through specific hydrogen bonding interactions. A thorough understanding of the structure-activity relationships, guided by quantitative bioactivity data from well-defined experimental protocols, is essential for harnessing the full potential of the versatile piperazine scaffold.

References

Safety Operating Guide

Proper Disposal of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, a compound used in various research and development applications. Adherence to these protocols is essential to protect personnel, the environment, and to maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse with water for at least 15 minutes.[1][2]

Waste Characterization and Segregation

This compound is classified as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[1][3] This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] Proper segregation of this waste is crucial to prevent accidental mixing with incompatible materials. Store it separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

1. Container Selection and Labeling:

  • Select a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap.[6][7] The original manufacturer's container is often a suitable choice.[6]

  • Clearly label the container with the words "Hazardous Waste."[8] The label must also include the full chemical name: "this compound," the date accumulation started, and the specific hazards associated with the chemical (e.g., "Toxic," "Irritant").[8][9]

2. Waste Accumulation and Storage:

  • Place the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8] This area should be near the point of generation and under the direct control of laboratory personnel.[10]

  • Ensure the waste container is kept closed at all times, except when adding waste.[6][7]

  • Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks or spills.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]

3. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as gloves, absorbent paper, and pipette tips, should be considered hazardous waste.[6]

  • Solid contaminated waste should be double-bagged in clear plastic bags and labeled as hazardous waste.[6]

  • Empty containers of the chemical must be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous chemical waste.[11][12] After triple-rinsing, the container can be disposed of in a sanitary landfill after being punctured to prevent reuse.[1]

4. Arranging for Final Disposal:

  • Do not discharge this compound into sewer systems or the environment.[1]

  • The designated method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[6] Ensure that the waste is collected within 90 days of the accumulation start date.[6][13]

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Accumulation Time 90 days[6][13]
Maximum Accumulation Volume (SAA) 55 gallons[8]
Secondary Containment Capacity 110% of primary container volume[6]
Sink Disposal pH Range (for non-hazardous waste) 5.5 - 10.5[3]

Experimental Workflow for Disposal

Workflow for the Proper Disposal of this compound cluster_prep Preparation cluster_waste_handling Waste Handling & Accumulation cluster_final_disposal Final Disposal A Wear appropriate PPE (gloves, goggles, lab coat) C Characterize as hazardous waste A->C B Work in a well-ventilated area (fume hood) B->C D Select a compatible, leak-proof container C->D E Label container with 'Hazardous Waste' and chemical name D->E F Place in designated Satellite Accumulation Area (SAA) E->F G Use secondary containment F->G H Dispose of contaminated materials as hazardous waste G->H I Triple-rinse empty containers and collect rinsate H->I J Contact EH&S for waste pickup I->J K Transport to a licensed chemical destruction facility J->K

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 74852-61-2
Molecular Formula C17H19N3O3[1]
Molecular Weight 313.35 g/mol [1]
Physical Form Solid
Purity Typically ≥97%
Storage Temperature Room Temperature (Sealed in dry)

Operational Protocols

The following sections detail the step-by-step procedures for the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.[2] The required equipment is outlined below.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI-approved safety goggles that form a tight seal around the eyes.[3] A full-face shield should be worn over goggles when there is a significant risk of splashing.[3][4]Protects against splashes, dust, and vapors which can cause serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber for extended contact, Nitrile for splash protection).[2][6] Gloves must be inspected for integrity before each use.[7]Prevents skin contact, as the compound may cause skin irritation.[5]
Body Protection A flame-resistant laboratory coat, fully buttoned.[2] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[2]Provides a barrier against accidental spills and contamination of personal clothing.[7]
Footwear Fully enclosed, chemical-resistant shoes.[2]Protects feet from spills and falling objects.
Respiratory Protection All handling of the solid compound must occur in a certified chemical fume hood.[2] For emergencies or if engineering controls are insufficient, use an air-purifying respirator (APR) with organic vapor cartridges.[2]Minimizes inhalation of dust and vapors, which may cause respiratory tract irritation.[5]
Safe Handling and Storage Protocol

Engineering Controls:

  • All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[2]

Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of degradation.[7]

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood to contain any dust.[2] Use non-sparking tools to prevent ignition sources.[7]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • General Hygiene: Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the laboratory area.[8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Storage:

  • Store the compound in a tightly closed, properly labeled container.[7]

  • Keep the container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][10]

Spill and Emergency Procedures

Spill Response:

  • Evacuation: Evacuate non-essential personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For solid spills, avoid generating dust.[7] Carefully sweep up the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[7][9]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • PPE: Wear the full recommended PPE during the entire cleanup process.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water.[7] Seek medical advice if irritation occurs.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material (including contaminated PPE, spill cleanup materials, and empty containers) in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Disposal Method: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[7]

  • Environmental Precautions: Do not allow the chemical or its containers to enter drains or sewer systems.[7] Discharge into the environment must be avoided.[7]

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

cluster_workflow Safe Handling Workflow prep 1. Preparation - Verify Fume Hood - Don Full PPE handling 2. Handling - Weigh & Transfer in Hood - Use Non-Sparking Tools prep->handling experiment 3. Experimental Use - Conduct Reaction in Hood - Monitor for Spills handling->experiment spill Spill Response - Evacuate & Ventilate - Contain & Clean Up handling->spill If Spill Occurs storage 4. Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area experiment->storage Store Unused Material decon 5. Decontamination - Clean Work Area - Remove PPE Correctly experiment->decon Post-Experiment experiment->spill disposal 6. Waste Disposal - Segregate Hazardous Waste - Arrange Licensed Disposal decon->disposal

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

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